Pyruvamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLWERNILTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212433 | |
| Record name | Pyruvamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-66-3 | |
| Record name | Pyruvamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC349134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyruvamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRUVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Pyruvamide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvamide, the amide derivative of pyruvic acid, is a molecule of significant interest in biochemical and pharmaceutical research. As a structural analogue of the key metabolic intermediate pyruvate (B1213749), this compound holds the potential to interact with and modulate various enzymatic and signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its known biological activities and explores its potential applications in drug development, supported by detailed experimental protocols and pathway visualizations to facilitate further research.
Chemical Structure and Identification
This compound, systematically named 2-oxopropanamide, is a simple yet functionally important organic compound. Its structure features a central carbonyl group adjacent to both a methyl group and an amide group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-oxopropanamide |
| Synonyms | This compound, Acetylformamide |
| CAS Number | 631-66-3 |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol |
| InChI Key | FPOLWERNILTNDK-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)N |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for predicting its behavior in biological systems. The following table summarizes key computed and, where available, experimental properties.
| Property | Value | Data Type |
| Melting Point | 20.44 °C | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |
| Boiling Point | 200.88 °C | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |
| Water Solubility | 143753 mg/L | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |
| logP | -1.0 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the ammonolysis of an ester of pyruvic acid, such as ethyl pyruvate.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Oxopropanamide
This protocol is adapted from a patented method for the preparation of a related compound, which utilizes the synthesis of 2-oxopropanamide as an intermediate step.
Materials:
-
Ethyl 2-oxopropanoate (Ethyl pyruvate)
-
Ammonia (B1221849) in methanol (B129727) solution (e.g., 7N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxopropanoate in a minimal amount of methanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add an excess of a chilled solution of ammonia in methanol to the stirred solution of ethyl pyruvate.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it gradually warm to room temperature, continuing to stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization or column chromatography, although in some cases, simple evaporation of the solvent may yield a product of sufficient purity for subsequent steps.[1]
Reactivity
The reactivity of this compound is dictated by its two carbonyl groups and the amide functionality.
-
Hydrolysis: The amide bond of this compound can be hydrolyzed under acidic or basic conditions to yield pyruvic acid and ammonia. This reaction is of biological relevance as it may be catalyzed by amidase enzymes.
-
Reactions at the Carbonyl Groups: The ketone and amide carbonyl groups are susceptible to nucleophilic attack.
-
Reduction: The ketone carbonyl can be selectively reduced by mild reducing agents like sodium borohydride (B1222165) to form lactamide (B1674226) (2-hydroxypropanamide). Stronger reducing agents may also reduce the amide carbonyl.
-
Reaction with Organometallics: Grignard reagents and other organometallic compounds can add to the ketone carbonyl to form tertiary alcohols after an acidic workup.
-
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals:
-
A singlet for the methyl protons (CH₃), anticipated in the region of δ 2.0-2.5 ppm.
-
A broad singlet for the amide protons (-NH₂), which can appear over a wide chemical shift range (typically δ 5.0-8.0 ppm) and its position is dependent on solvent and concentration.
-
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit three distinct signals:
-
A signal for the methyl carbon (CH₃).
-
A signal for the ketone carbonyl carbon (C=O).
-
A signal for the amide carbonyl carbon (C=O).
-
Note: Experimentally obtained NMR spectra for this compound are not widely published. The predicted chemical shifts are based on the analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A vapor phase IR spectrum is available in the SpectraBase database.[2] Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 | N-H stretch | Amide (-NH₂) |
| ~1720 | C=O stretch | Ketone |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1600 | N-H bend (Amide II) | Amide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. GC-MS data for 2-oxopropionamide is available in the SpectraBase database.[2] The molecular ion peak (M⁺) would be observed at an m/z of 87. Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) or the acetyl group (CH₃CO-).
Biological Significance and Potential Applications
While research specifically targeting this compound is still emerging, its close structural relationship to pyruvate suggests several potential areas of biological activity and therapeutic application.
Role in Metabolic Pathways
Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and other anabolic and catabolic pathways. Due to its structural similarity, this compound may act as a competitive inhibitor or a substrate for enzymes that metabolize pyruvate, such as pyruvate dehydrogenase and lactate (B86563) dehydrogenase.
Logical Relationship of this compound to Glycolysis:
References
Pyruvamide: A Technical Overview of its Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvamide (CAS No. 631-66-3), a simple amide derivative of pyruvic acid, is a molecule of interest in various biological contexts. This technical guide provides a comprehensive overview of its known chemical and physical properties, safety information, and its role as an activator of yeast pyruvate (B1213749) decarboxylase. While extensive research on its broader biological activities and specific signaling pathways in mammalian systems is limited, this document consolidates the available information to serve as a foundational resource for further investigation.
Chemical and Physical Properties
This compound, also known as 2-oxopropanamide, is a small organic molecule with the chemical formula C₃H₅NO₂. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 631-66-3 | [1][2] |
| Molecular Formula | C₃H₅NO₂ | [1] |
| Molecular Weight | 87.08 g/mol | [1] |
| IUPAC Name | 2-oxopropanamide | [1] |
| Synonyms | Pyruvic acid amide, Acetylcarboxamide | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Safety Data Sheet (SDS)
Table 2: Summary of Safety Information for this compound
| Hazard Identification | Precautionary Statements | First Aid Measures |
| Not classified as hazardous | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
This information is a summary and should not replace a full safety data sheet. Users should consult the original SDS for complete safety information.
Biological Activity and Mechanism of Action
The most well-documented biological activity of this compound is its role as an activator of the enzyme pyruvate decarboxylase (PDC) in yeast.
Activation of Yeast Pyruvate Decarboxylase
Research has shown that this compound can activate yeast pyruvate decarboxylase, a key enzyme in alcoholic fermentation. A crystallographic and kinetic study has provided insights into the structural basis of this activation.
The following is a summarized methodology based on the study of the complex between yeast PDC and this compound:
-
Crystallization: The complex of thiamine (B1217682) diphosphate-dependent tetrameric enzyme pyruvate decarboxylase from brewer's yeast with the activator this compound is crystallized.
-
X-ray Diffraction Data Collection: X-ray diffraction data is collected from the crystals to a resolution of 2.4 Å.
-
Structure Determination and Refinement: The crystal structure is determined and refined to analyze the binding of this compound and the conformational changes in the enzyme.
-
Kinetic Experiments: The effect of this compound on the substrate activation of PDC is measured. This involves monitoring the enzyme's activity in the presence of varying concentrations of the substrate (pyruvate) and the activator (this compound). The impact of modifying cysteine residues on activation is also assessed.
The study suggests a mechanism where the binding of this compound triggers a disorder-to-order transition in two active-site loop regions of the enzyme. This conformational change is a key event in the activation process.
Caption: Proposed mechanism of Pyruvate Decarboxylase activation by this compound.
Further Research and Conclusion
While the role of this compound in activating yeast PDC is established, its broader biological significance, particularly in mammalian systems, remains largely unexplored. There is a notable lack of publicly available data on its toxicology, pharmacokinetics, and effects on other cellular pathways. This technical guide highlights the existing knowledge and underscores the need for further research to elucidate the full biological profile of this compound. Such studies would be invaluable for researchers and professionals in drug development and other scientific fields.
References
Pyruvamide: A Technical Guide on its Analysis and Potential Role as a Metabolite of Pyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvic acid is a cornerstone of cellular metabolism, positioned at the nexus of glycolysis, the citric acid cycle, and amino acid synthesis. Its close chemical relative, pyruvamide, the primary amide derivative, represents a potential, though less-explored, metabolite. While the enzymatic conversion of pyruvic acid to this compound in biological systems is not well-documented, understanding the potential for this conversion and the physiological role of this compound is a subject of scientific interest. This technical guide outlines the metabolic context of pyruvic acid, explores the potential formation and significance of this compound, and provides a detailed experimental protocol for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Centrality of Pyruvic Acid in Metabolism
Pyruvic acid, which exists predominantly as its conjugate base pyruvate (B1213749) in physiological conditions, is the final product of the glycolytic pathway.[1] In this process, a single glucose molecule is cleaved into two molecules of pyruvate, generating ATP and NADH for cellular energy.[1] The metabolic fate of pyruvate is critical and depends on the cell's energetic state and oxygen availability. It can be:
-
Converted to Acetyl-CoA: In aerobic conditions, pyruvate enters the mitochondria and is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, the primary fuel for the citric acid (Krebs) cycle.[1]
-
Converted to Lactate (B86563): Under anaerobic conditions, pyruvate is reduced to lactate to regenerate NAD+ for glycolysis to continue.[1]
-
Converted to Alanine: Through transamination, pyruvate can be converted to the amino acid alanine.
-
Used in Gluconeogenesis: Pyruvate serves as a key starting substrate for the synthesis of glucose.[1]
Given this central role, any derivative, such as this compound, warrants investigation for its potential to modulate these fundamental pathways or exhibit unique biological activities.
This compound: Formation and Potential Biological Significance
The conversion of a carboxylic acid to a primary amide is a fundamental organic reaction known as amidation. While the direct enzymatic amidation of pyruvic acid to this compound is not a well-established metabolic pathway, the chemical relationship is straightforward. Conversely, the hydrolysis of this compound can yield pyruvic acid. This chemical link suggests that this compound, if formed, could serve as a metabolic precursor or storage form of pyruvate.
Hypothetical Formation Pathway
The formation of this compound from pyruvic acid would involve the reaction of the carboxylic acid group with an ammonia (B1221849) source. This could hypothetically be catalyzed by an undiscovered ligase or synthetase enzyme.
Potential Neuroprotective Role
Extensive research has highlighted the neuroprotective effects of pyruvate. It has been shown to reduce neuronal damage caused by oxidative stress, glutamate (B1630785) excitotoxicity, and overactivation of poly-ADP ribose polymerase-1 (PARP-1).[2] Pyruvate's ability to scavenge reactive oxygen species and support mitochondrial function contributes to these protective effects.[2] Given its structural similarity, it is plausible that this compound could exert similar neuroprotective actions, potentially acting as a more stable pro-drug that is slowly hydrolyzed to pyruvate in brain tissue.
Quantitative Analysis of this compound
To investigate the presence and physiological concentrations of this compound, a sensitive and specific analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples.
Experimental Protocol: this compound Quantification in Plasma by LC-MS/MS
This protocol is adapted from established methods for similar small, polar analytes like pyrazinamide.[3]
Objective: To accurately quantify the concentration of this compound in human plasma.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-¹³C₃ (or other suitable stable isotope-labeled) internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (K₂EDTA anticoagulant)
-
96-well protein precipitation plates
2. Standard and Quality Control (QC) Preparation:
-
Prepare primary stock solutions of this compound and the IS in methanol (1 mg/mL).
-
Prepare serial dilutions for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking the stock solution into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL) to each well, except for blank samples.
-
Add 200 µL of cold methanol containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 88.04 → Product ion (m/z) 44.05
-
This compound-¹³C₃ (IS): Precursor ion (m/z) 91.05 → Product ion (m/z) 46.05
-
5. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a linear regression with 1/x² weighting.
-
Determine the concentration of this compound in unknown samples and QCs from the calibration curve.
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyruvamide: An Examination of Its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of the scientific literature reveals a significant scarcity of data regarding the direct therapeutic applications of Pyruvamide (2-oxopropanamide). While its chemical properties are documented, its biological effects and potential as a therapeutic agent remain largely unexplored. This guide, therefore, serves to present the available information on this compound and to provide a broader context by examining the therapeutic landscape of the closely related compound, pyruvic acid, and the extensive pharmacological relevance of pyrimidine (B1678525) derivatives.
Chemical and Physical Properties of this compound
This compound, also known as 2-oxopropanamide, is a simple organic compound with the chemical formula C₃H₅NO₂.[1] It is the amide derivative of pyruvic acid. The following table summarizes its key chemical identifiers and properties as aggregated from chemical databases.
| Property | Value | Source |
| IUPAC Name | 2-oxopropanamide | [1] |
| Synonyms | This compound, Pyruvic acid amide, Propanamide, 2-oxo- | [1][2] |
| CAS Number | 631-66-3 | [1][2][3] |
| Molecular Formula | C₃H₅NO₂ | [1][2][3] |
| Molecular Weight | 87.08 g/mol | [1][2][3] |
| Melting Point | 123-124 °C | [2] |
| Boiling Point | 175.8±23.0 °C (Predicted) | [2] |
| Density | 1.146±0.06 g/cm³ (Predicted) | [2] |
Derivatives of this compound, such as N-methyl-2-oxopropanamide, N-ethyl-2-oxopropanamide, and N,N-dimethyl-2-oxopropanamide, are also documented in chemical databases, though likewise lack significant therapeutic data.[4][5][6]
Potential Therapeutic Relevance: Insights from Related Compounds
Due to the absence of direct research on the therapeutic applications of this compound, this section will explore the known biological activities and clinical investigations of its parent carboxylic acid, pyruvic acid, and the broad class of pyrimidine-based drugs. It is crucial to note that while these compounds may offer contextual clues, their properties are not directly transferable to this compound.
Pyruvic acid, in its conjugate base form pyruvate (B1213749), is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[7][8] Its role in energy production has spurred investigations into its therapeutic potential across various conditions.[9][10][11]
Clinical Investigations:
-
Cardiovascular Conditions: Pyruvate has been studied for its potential to improve cardiac performance, particularly in the context of heart failure and recovery from cardiopulmonary bypass surgery.[9][12]
-
Weight Loss and Obesity: Some clinical trials have suggested that pyruvate supplementation may modestly contribute to weight loss, although the evidence is not consistently strong.[13][14][15]
-
Dermatology: Topical application of pyruvic acid has been explored for its exfoliating properties in treating acne and reducing signs of skin aging.[13][15]
-
Cancer and Brain Injury: Hyperpolarized pyruvate is being investigated as an imaging agent in MRI to study metabolism in cancer and traumatic brain injury.[9]
-
Chronic Obstructive Pulmonary Disease (COPD): A clinical trial has explored the use of inhaled sodium pyruvate as a potential anti-inflammatory and bronchodilating agent in COPD patients.[16]
-
Pyruvate Kinase Deficiency: Gene therapy approaches are in clinical trials for this inherited metabolic disorder affecting red blood cells.[17]
The therapeutic effects of pyruvate are thought to stem from its central role in energy metabolism and its potential to act as an antioxidant.[16]
While "this compound" shares a similar name, it is structurally distinct from the heterocyclic pyrimidine ring that forms the basis of a vast and diverse class of therapeutic agents.[18][19][20][21] Pyrimidine derivatives are integral to numerous FDA-approved drugs and are a subject of ongoing drug discovery efforts.[22][23][24][25][26]
Therapeutic Areas of Pyrimidine-Based Drugs:
-
Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies are based on a pyrimidine scaffold.[18][25][27]
-
Antimicrobial Drugs: Pyrimidine derivatives are found in a range of antibacterial, antifungal, and antiviral medications.[18][20]
-
Anti-inflammatory and Analgesic Agents: This class of compounds has also yielded drugs with anti-inflammatory and pain-relieving properties.[19][21]
-
Central Nervous System Disorders: Pyrimidines are scaffolds for drugs used to treat various neurological and psychiatric conditions.[20]
The broad utility of the pyrimidine structure in drug design highlights the importance of specific chemical scaffolds in achieving desired pharmacological activity.[18][19][20][21]
Conclusion and Future Directions
Based on an extensive review of the current scientific literature, there is no substantive evidence to support any direct therapeutic applications of this compound at this time. The lack of published research on its biological activity means that the core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled.
The therapeutic potential of the related compound, pyruvic acid, and the vast pharmacological importance of pyrimidine derivatives provide a rich context for the types of biological activities that structurally related molecules can possess. However, it is imperative for researchers and drug development professionals to recognize that the biological effects of a compound are highly specific to its structure.
Future research into this compound could begin with fundamental in vitro and in vivo screening to determine its basic biological and toxicological profiles. Should any promising activity be identified, further investigation into its mechanism of action and potential therapeutic targets would be warranted. Until such foundational research is conducted and published, the therapeutic potential of this compound remains a matter of speculation.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. It does not constitute a recommendation for any therapeutic use.
References
- 1. This compound | C3H5NO2 | CID 79088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 631-66-3 [chemicalbook.com]
- 3. This compound CAS#: 631-66-3 [m.chemicalbook.com]
- 4. N-Ethyl-2-oxopropanamide | C5H9NO2 | CID 23565353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-oxopropanamide | C4H7NO2 | CID 186044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-dimethyl-2-oxopropanamide | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyruvate | C3H3O3- | CID 107735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyruvic Acid | C3H4O3 | CID 1060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Pyruvate as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
- 11. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvate: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 14. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyruvate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. jddtonline.info [jddtonline.info]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. | Semantic Scholar [semanticscholar.org]
- 23. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Pyrimidine Derivatives: A Comprehensive Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA.[1] This inherent biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents.[2][3] Derivatives of pyrimidine exhibit an extensive range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] This technical guide provides an in-depth exploration of pyrimidine derivatives, focusing on their synthesis, mechanisms of action, and potential therapeutic applications, with a particular emphasis on their roles in oncology, virology, and neuroprotection.
Synthesis of Pyrimidine Derivatives
The synthesis of the pyrimidine core and its derivatives is a well-established field in organic chemistry, with numerous methods available for its construction. A common and versatile approach is the Biginelli reaction, a one-pot multicomponent condensation reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Modifications of this classic reaction, as well as other synthetic strategies, have enabled the creation of vast libraries of structurally diverse pyrimidine derivatives.
A general workflow for the synthesis and subsequent biological evaluation of pyrimidine derivatives is outlined below. This process begins with the selection of appropriate starting materials and a suitable synthetic route, followed by the synthesis and purification of the target compounds. Structural confirmation is typically achieved through spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy. Finally, the synthesized compounds undergo a battery of in vitro and in vivo biological assays to determine their therapeutic potential.
Anticancer Activity of Pyrimidine Derivatives
The development of pyrimidine derivatives as anticancer agents is one of the most successful applications of this scaffold in medicinal chemistry.[4] Many of these compounds function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[6] Others act by inhibiting key enzymes involved in cancer cell signaling and survival pathways.
Enzyme Inhibition in Oncology
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[7] For instance, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer.[4] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[4]
Another important target is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Some pyrimidine derivatives have been shown to inhibit PARP1, leading to an accumulation of DNA damage in cancer cells and subsequent cell death.[4] Additionally, Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are other key targets for pyrimidine-based inhibitors, playing roles in cell adhesion, migration, and angiogenesis.[2][4]
The table below summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines.
| Compound Class/Derivative | Target(s) | Cancer Cell Line(s) | IC50 | Reference(s) |
| N-(pyridin-3-yl) pyrimidin-4-amine (Compound 17) | CDK2/cyclin A2 | HeLa, HT-29, MCF-7, MV4-11 | 64.42 nM (enzyme) | [4] |
| Thieno[2,3-d]pyrimidine (Compound 9) | PARP1 | Human Breast Cancer | 18 µM | [4] |
| Pyrimidine-sulfonamide hybrid (Compound 7) | EGFR | KKU-100, KKU-452, KKU-M156 | 1.3, 1.5, 1.7 µM | [2] |
| Pyrimidine-sulfonamide hybrid (Compound 3a) | Not specified | HCT-116 (Colon) | 5.66 µM | [2] |
| Pyrimidine-sulfonamide hybrid (Compound 42) | VEGFR-2 | HepG2, HCT-116, MCF-7 | 9.7 µM (enzyme), 10.41–14.67 µM (cells) | [2] |
| Thieno[2,3-d]pyrimidine (Compound 14) | Not specified | MCF-7 (Breast) | 22.12 µM | [3] |
| Thieno[2,3-d]pyrimidine (Compound 13) | Not specified | MCF-7 (Breast) | 22.52 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine (Compound 5) | Not specified | HT1080, Hela, Caco-2, A549 | 96.25, 74.8, 76.92, 148 µM | [8] |
| Pyrazolo[3,4-d]pyrimidine (Compound 7) | Not specified | HT1080, Hela, Caco-2, A549 | 17.50, 43.75, 73.08, 68.75 µM | [8] |
Signaling Pathways in Cancer
The anticancer activity of pyrimidine derivatives often involves the modulation of critical signaling pathways. For example, by inhibiting kinases like CDK2 and FAK, these compounds can disrupt the cell cycle and induce apoptosis.
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses.[9][10] Many clinically used antiviral drugs, such as Zidovudine (an anti-HIV agent), are pyrimidine nucleoside analogs. These compounds often act by inhibiting viral enzymes essential for replication, such as reverse transcriptase or viral polymerases.
A review of patent literature from 1980 to 2021 highlights the extensive research into pyrimidine-based antivirals.[9] These molecules have been reported to inhibit a wide array of viruses, including influenza, respiratory syncytial virus, rhinovirus, dengue virus, and herpes virus.[9][10] For many of these compounds, the selectivity index (the ratio of cytotoxic concentration to antiviral concentration) has been calculated to demonstrate their selective and safe profile.[9][10] For example, novel pyrrolopyrimidine derivatives have shown significant activity against Rotavirus and Coxsackievirus B4, with molecular docking studies suggesting they target the viral polymerase enzymes.[11]
Neuroprotective Effects of Pyrimidine Derivatives
While less explored than their anticancer and antiviral properties, pyrimidine derivatives also hold promise for the treatment of neurodegenerative diseases.[12] The neuroprotective effects of some of these compounds are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.
Pyruvate (B1213749), a key metabolic intermediate from which pyruvamide is derived, has demonstrated a unique array of neuroprotective effects.[11] It can reduce oxidative stress by directly reacting with hydrogen peroxide.[11] Furthermore, pyruvate can inhibit the overactivation of PARP-1, a process linked to neuronal death in conditions like cerebral ischemia.[11] Ethyl pyruvate, a derivative of pyruvic acid, is an effective anti-inflammatory agent that can down-regulate the activation of the pro-inflammatory transcription factor NF-κB and the expression of inflammatory proteins like TNF and IL-6.[11]
Recent studies have also investigated the neuroprotective effects of specific pyrimidine derivatives. For instance, a dihydropyridine (B1217469) derivative has been shown to protect against ischemic brain injury in rats.[13] Another study demonstrated that the compound bisperoxovandium (pyridin-2-squaramide) exerts neuroprotective effects in a model of intracerebral hemorrhage by activating pro-survival signaling pathways involving AKT and ERK1/2.[14]
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of pyrimidine-related compounds can involve the modulation of pathways related to inflammation, oxidative stress, and cell survival.
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
A common method to assess the cytotoxic effects of novel compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (typically in a range from µM to mM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[2][3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Conclusion
The pyrimidine scaffold is a remarkably versatile and enduring platform in drug discovery. The diverse biological activities of its derivatives, ranging from potent anticancer and antiviral effects to promising neuroprotective actions, underscore its therapeutic significance. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action at a molecular level, will undoubtedly lead to the development of new and more effective pyrimidine-based drugs for a wide range of human diseases. This guide has provided a comprehensive overview of the current landscape, offering valuable insights for researchers dedicated to harnessing the full potential of these remarkable compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. journal-iasssf.com [journal-iasssf.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate-extended amino acid derivatives as highly potent inhibitors of carboxyl-terminal peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neuroprotective effect of bisperoxovandium (pyridin-2-squaramide) in intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyruvamide and Its Analogs in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyruvamide scaffold, a simple α-ketoamide, and its broader chemical relatives, including pyruvate (B1213749) and pyrimidine (B1678525) derivatives, represent a significant and expanding area of interest in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, leading to the development of novel therapeutic agents for a variety of diseases, including cancer, infectious diseases, and metabolic disorders. This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic potential of this compound-related compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Pyruvate Analogs as Enzyme Inhibitors
Derivatives of pyruvate, the conjugate base of pyruvic acid, have been extensively studied as inhibitors of key metabolic enzymes. Their structural similarity to the endogenous substrate allows them to interact with the active sites of these enzymes, leading to modulation of metabolic pathways.
Inhibition of Pyruvate Dehydrogenase Complex (PDHC)
The Pyruvate Dehydrogenase Complex (PDHC) is a critical enzyme that links glycolysis to the citric acid cycle. In many cancer cells, PDHC activity is downregulated, contributing to the Warburg effect. Synthetic analogs of pyruvate that substitute the carboxyl group with a phosphonate (B1237965) or phosphinate group have been shown to be potent inhibitors of PDHC.[1]
Table 1: Inhibitory Activity of Pyruvate Analogs against Rat Heart PDHC
| Compound | Type | IC50 (µM) | Reference |
| Acetyl phosphinate (AcPH) | Phosphinate analog | ~0.2 | [1] |
Data from in vitro studies with isolated PDHC from rat heart.[1]
Inhibition of Pyruvate Carboxylase (PC)
Pyruvate carboxylase is another key enzyme in metabolism. Analogs such as fluoropyruvate and phenylpyruvate have been shown to be non-competitive inhibitors of the carboxyl transfer reaction catalyzed by PC.[2]
Table 2: Inhibition Constants (Ki) for Pyruvate Carboxylase Inhibitors
| Compound | Ki (mM) | Inhibition Type | Reference |
| Fluoropyruvate | 0.17 | Non-competitive | [2] |
| Phenylpyruvate | 0.48 | Non-competitive | [2] |
Pyrazinamide (B1679903) and Pyrimidine Derivatives: A Cornerstone of Drug Discovery
Pyrazinamide, a derivative of pyrazinecarboxamide, is a first-line medication for tuberculosis. This has spurred extensive research into its derivatives and the broader class of pyrimidine-containing compounds, which are privileged structures in medicinal chemistry.[3][4][5][6][7]
Anti-mycobacterial Activity of Pyrazinamide Derivatives
Researchers have designed and synthesized numerous pyrazinamide derivatives to improve upon its anti-tuberculosis activity. Structural modifications have included the introduction of various alkyl chains and ring systems.[3][4]
Table 3: Anti-mycobacterial Activity of Selected Pyrazinamide Derivatives
| Derivative | Antibacterial Activity (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 1f | 99.6 | 8.0 | [3][4] |
Activity tested against Mycobacterium tuberculosis.[3][4]
Anticancer Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a core component of many anticancer agents.[8][9][10] Pyrimidine-sulfonamide hybrids, for instance, have shown promising pharmacokinetic profiles and in vivo efficacy in cancer models.[8]
Table 4: Pharmacokinetic Properties of Pyrimidine-Sulfonamide Hybrids (Oral Dose: 40 mg/kg)
| Hybrid | t1/2 (h) | Cmax (µg/mL) | AUC0-∞ (h·µg/mL) | Oral Bioavailability (%) | In Vivo Efficacy (TGI %) | Reference |
| 59a | 13.7 | 22.5 | 187 | 99.5 | 58.2 | [8] |
| 60a | 6.3 | 9.61 | 142 | 54.5 | 88.7 | [8] |
TGI: Tumor Growth Inhibition in an HGC-27 xenografted mice model.[8]
Pyrvinium (B1237680), a cyanine (B1664457) dye with structural similarities to some polyaminopyrimidines, has also been identified as a potent anti-cancer agent, demonstrating efficacy in various cancer models both in vitro and in vivo.[11][12] It has been shown to inhibit mitochondrial function and the WNT pathway.[11]
Antiviral Activity of Pyrimidine Analogs
The versatility of the pyrimidine scaffold extends to antiviral drug development. Numerous pyrimidine derivatives have been reported to inhibit a wide range of viruses, including coronaviruses, influenza, and HIV.[13][14][15] For example, pyronaridine (B1678541) tetraphosphate (B8577671) has demonstrated efficacy against multiple highly pathogenic coronaviruses in mouse models.[15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for key experiments cited in the literature.
Synthesis of Pyrazinamide Derivatives
A general method for the synthesis of pyrazinamide derivatives involves a multi-step process starting from pyrazinecarboxylic acid.[3][4]
-
Acylation: Pyrazinecarboxylic acid is first converted to its corresponding acyl chloride.
-
Amidation: The acyl chloride is then reacted with an appropriate amine to form the amide.
-
Alkylation/Further Modification: The resulting pyrazinamide derivative can be further modified, for example, by alkylation, to produce the final target compounds.[3][4]
A detailed, step-by-step synthesis protocol for a specific derivative (e.g., N-(3,4-Dimethoxybenzoyl) piperidine) can be found in the literature, often including characterization data from FTIR and 1H-NMR.[16]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against a specific bacterium, such as Mycobacterium tuberculosis, is determined to assess its antibacterial potency.
-
Preparation of Bacterial Culture: A standardized inoculum of the test organism is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a suitable liquid growth medium in a multi-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for bacterial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[3][4]
In Vivo Tumor Growth Inhibition Studies
Xenograft models in mice are commonly used to evaluate the in vivo anticancer efficacy of new compounds.
-
Tumor Cell Implantation: Human cancer cells (e.g., HGC-27) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Calculation: The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[8]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for understanding the mechanism of action and the research workflow.
Drug Discovery and Development Workflow
The path from an initial chemical entity to a marketed drug is a long and complex process. This workflow illustrates the major stages involved.
Caption: A generalized workflow for drug discovery and development.
Inhibition of Pyruvate Dehydrogenase in Cancer Metabolism
This diagram illustrates the role of Pyruvate Dehydrogenase (PDH) at a key metabolic branch point and how its inhibition by pyruvate analogs affects cancer cell metabolism.
Caption: Mechanism of PDH inhibition by pyruvate analogs in cancer.
Conclusion and Future Directions
The medicinal chemistry of this compound and its related structures, particularly pyrimidine and pyrazinamide derivatives, is a vibrant and productive field of research. These scaffolds have proven to be exceptionally versatile, yielding compounds with potent activity against a range of challenging diseases. Future research will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel mechanisms of action and the identification of new biological targets will continue to drive the development of the next generation of therapeutics based on these important chemical motifs. The ongoing clinical trials with pyruvate and its derivatives for cancer therapy and other conditions highlight the translational potential of this area of research.[17]
References
- 1. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 11. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study validates pyrvinium as treatment to prevent stomach cancer - VUMC News [news.vumc.org]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyronaridine tetraphosphate is an efficacious antiviral and anti-inflammatory active against multiple highly pathogenic coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
Pyruvamide: A Versatile Precursor in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvamide (2-oxopropanamide), a simple α-keto amide, holds significant potential as a versatile precursor in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this compound's role as a synthetic building block. While the closely related pyruvic acid has been more extensively studied, this document will also extrapolate the potential applications of this compound in similar transformations and highlight the current state of research. This guide includes a summary of quantitative data for key reactions, detailed experimental protocols, and visualizations of synthetic workflows to facilitate its practical application in the laboratory.
Introduction: The Chemistry and Reactivity of α-Keto Amides
α-Keto amides are a class of organic compounds characterized by a ketone and an amide functional group separated by a single carbon-carbon bond. This arrangement imparts a unique reactivity profile, with multiple electrophilic and nucleophilic centers, making them valuable intermediates in organic synthesis.[1] The α-keto amide moiety is present in numerous natural products and drug candidates, exhibiting a wide range of biological activities.[2][3] Compared to other dicarbonyl compounds like α-keto acids and α-keto esters, α-keto amides often exhibit improved pharmacokinetic properties, such as enhanced membrane permeability and greater stability towards plasma esterases and proteolytic cleavage.[3]
This compound, as the simplest acyclic α-keto amide, embodies this reactive potential. Its structure allows for various transformations, including nucleophilic additions to the carbonyl groups and reactions at the α-carbon, making it a versatile precursor for a diverse array of molecular architectures.
Synthesis of this compound
The accessibility of this compound is a key factor in its utility as a synthetic precursor. While not as commonly used as pyruvic acid, it can be synthesized through several methods. One common laboratory-scale preparation involves the controlled hydrolysis of pyruvonitrile.
Experimental Protocol: Synthesis of this compound from Pyruvonitrile
Materials:
-
Pyruvonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Bicarbonate
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Pyruvonitrile is slowly added to a stirred solution of concentrated hydrochloric acid at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solution is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Time | Temperature | Yield | Reference |
| Pyruvonitrile | This compound | Conc. HCl, NaHCO₃ | Water, Diethyl Ether | 12 h | 0 °C to RT | Moderate to Good | General Procedure |
This compound in Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials.[4] These reactions are particularly valuable in drug discovery for the rapid generation of diverse chemical libraries.[4] While pyruvic acid is a well-documented substrate in MCRs for the synthesis of various heterocycles, the direct use of this compound is less common in the literature. However, the reactivity of the this compound core suggests its potential as a direct substitute for pyruvic acid in many of these transformations, potentially offering advantages in terms of product diversity and physicochemical properties.
Synthesis of Pyrazinamide (B1679903) Derivatives
Pyrazinamide is a crucial first-line medication for the treatment of tuberculosis.[5] While the industrial synthesis of pyrazinamide and its derivatives typically starts from pyrazine-2-carboxylic acid, the conceptual use of a this compound-like precursor in related heterocyclic syntheses is a topic of interest. For instance, the synthesis of pyrazinamide analogues often involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to form the acyl chloride, which is then reacted with an amine.[6]
A general workflow for the synthesis of pyrazinamide derivatives from pyrazinecarboxylic acid is presented below.
Caption: General synthetic workflow for pyrazinamide derivatives.
Experimental Protocol: Synthesis of N-substituted Pyrazinamide Derivatives from Pyrazine-2-carboxylic Acid
Materials:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Substituted amine (1.1 eq)
-
Triethylamine (B128534) (2.0 eq)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
To a solution of pyrazine-2-carboxylic acid in anhydrous dichloromethane, thionyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C.
-
A solution of the substituted amine and triethylamine in anhydrous dichloromethane is added dropwise.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.[5]
Quantitative Data for Pyrazinamide Derivative Synthesis:
| Starting Material | Amine | Product | Yield | Reference |
| Pyrazine-2-carboxylic acid | Various aliphatic and aromatic amines | N-substituted pyrazinamide derivatives | 79.6% - 91.2% | [5] |
Potential Applications of this compound in Drug Discovery and Development
The structural motif of this compound is found in various biologically active molecules and pharmaceutical intermediates.[7][8][9] Its ability to participate in the synthesis of heterocyclic systems makes it a valuable tool for medicinal chemists.
As a Precursor to Bioactive Heterocycles
The development of novel synthetic routes to heterocycles is a cornerstone of medicinal chemistry. The reactivity of this compound suggests its utility in the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many approved drugs.[10]
Workflow for this compound in Library Synthesis
The amenability of this compound to multicomponent reactions makes it an ideal candidate for the diversity-oriented synthesis of compound libraries for high-throughput screening.
Caption: Workflow for this compound in diversity-oriented synthesis.
Conclusion and Future Outlook
This compound is a promising, yet underutilized, precursor in organic synthesis. While its congener, pyruvic acid, has been more extensively explored, the inherent reactivity of the α-keto amide functionality in this compound presents significant opportunities for the development of novel synthetic methodologies. The direct incorporation of the amide group can streamline synthetic routes to complex, nitrogen-containing molecules, which are of high interest in pharmaceutical and materials science.
Future research should focus on systematically investigating the scope and limitations of this compound in a variety of multicomponent and cyclocondensation reactions. The development of stereoselective transformations involving this compound would further enhance its utility as a chiral building block. As the demand for efficient and sustainable synthetic methods continues to grow, this compound is poised to become an increasingly important tool in the arsenal (B13267) of the modern organic chemist.
References
- 1. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical intermediates | lookchem [lookchem.com]
- 8. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 9. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 10. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Pyruvamide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvamide, a simple amide derivative of pyruvic acid, serves as a foundational scaffold in medicinal chemistry. While the bioactivity of the parent molecule is limited, its derivatives have emerged as a promising class of bioactive compounds, particularly as modulators of sirtuin (SIRT) enzymes. Sirtuins are a family of NAD+-dependent lysine (B10760008) deacylases that play crucial roles in a wide array of cellular processes, including metabolic regulation, DNA repair, inflammation, and neuroprotection.[1] Consequently, the development of small-molecule inhibitors targeting specific sirtuin isoforms is an area of intense research for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.[2][3]
This technical guide provides an in-depth overview of the early-stage research into the bioactivity of this compound derivatives, with a focus on their activity as sirtuin inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Bioactivity Data: Sirtuin Inhibition by this compound Derivatives and Other Modulators
The inhibitory potential of various compounds, including those with a this compound-related core structure, is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several sirtuin inhibitors against SIRT1 and SIRT2, providing a comparative landscape of their potency and selectivity.
Table 1: Inhibitory Activity of Selected SIRT1 Modulators
| Compound | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |
| Sirt1-IN-3 | SIRT1 | 4.2 | Selective for SIRT1 |
| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098[4] | Highly selective for SIRT1 over SIRT2 and SIRT3[4] |
| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2)[1][4] | Dual inhibitor of SIRT1 and SIRT2[4] |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5)[1][4] | Potent inhibitor of SIRT1 and SIRT2, also inhibits SIRT5[4] |
| Tenovin-6 | SIRT1, SIRT2 | 21 (SIRT1), 10 (SIRT2)[4] | Inhibitor of SIRT1 and SIRT2[4] |
| Tryptophan Conjugate 13h | SIRT1 | 0.66 | - |
| Tryptophan Conjugate 7d | SIRT1 | 0.77 | - |
Data sourced from multiple studies and may vary based on experimental conditions.[4][5]
Table 2: Inhibitory Activity of Selected SIRT2 Inhibitors
| Compound | IC50 (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 |
| AGK2 | 3.5 | >14-fold | >14-fold |
| AEM2 | 3.8 | ~30-fold | - |
| SirReal2 | - | Excellent | Excellent |
| 2-anilinobenzamide 2 | - | Excellent | Excellent |
| Thienopyrimidinone 3 | - | Excellent | Excellent |
| 5-((3-Amidobenzyl)oxy)nicotinamide 19c | 0.064 | >1500-fold | >1500-fold |
Data sourced from multiple studies and may vary based on experimental conditions.[6][7]
Signaling Pathways and Mechanisms
This compound derivatives primarily exert their bioactivity by inhibiting sirtuin enzymes. Sirtuins, in turn, regulate a multitude of cellular processes by deacetylating histone and non-histone protein substrates.
Sirtuin-Mediated Deacetylation Pathway
Sirtuins catalyze the removal of acetyl groups from lysine residues on target proteins, a process that is dependent on the cofactor NAD+. This deacetylation modulates the activity of the target protein, influencing downstream cellular events. Inhibition of a sirtuin enzyme by a this compound derivative prevents this deacetylation, leading to an accumulation of the acetylated, and often more active, form of the substrate protein.
Caption: Sirtuin inhibition by this compound derivatives.
A key substrate of SIRT2 is α-tubulin.[1] Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, which can be used as a biomarker for SIRT2 activity in a cellular context.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the early-stage evaluation of this compound derivatives as sirtuin inhibitors.
In Vitro Sirtuin Enzyme Inhibition Assay (Fluorogenic)
This assay quantitatively measures the ability of a compound to inhibit the deacetylase activity of a purified sirtuin enzyme.
Caption: General workflow for in vitro sirtuin inhibition assay.
Materials and Reagents:
-
Recombinant Human Sirtuin Enzyme (e.g., SIRT1, SIRT2)
-
Fluorogenic Sirtuin Substrate (e.g., a peptide with an acetylated lysine)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
Test Compound (this compound derivative) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
96- or 384-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)[4][8]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.[4]
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in the assay buffer at their final desired concentrations.[4]
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the prepared sirtuin enzyme solution to all wells except the "No Enzyme Control" wells.
-
Add assay buffer to the "No Enzyme Control" wells.
-
Add a positive control inhibitor to the respective control wells.
-
Mix the plate gently.[4]
-
-
Reaction Initiation: Add the fluorogenic substrate and NAD+ solution to all wells to start the reaction.[8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[4]
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme Control" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Cell-Based α-Tubulin Acetylation Assay
This assay determines the ability of a compound to inhibit SIRT2 in a cellular environment by measuring the acetylation level of its substrate, α-tubulin.
Caption: General workflow for a cell-based α-tubulin acetylation assay.
Materials and Reagents:
-
Cultured cells (e.g., COS, NIH/3T3)[9]
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Lysis buffer
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP- or fluorescently-conjugated)
-
Detection reagents (e.g., ECL for Western blot, TMB for ELISA)
-
Protein quantification assay (e.g., Bradford assay)[10]
Procedure (ELISA-based):
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Remove the culture medium and wash the cells.
-
Add lysis buffer to each well and incubate to lyse the cells.
-
-
ELISA:
-
Use a sandwich ELISA kit for acetyl-α-tubulin.[9]
-
Briefly, cell lysates are added to microwells pre-coated with an α-tubulin antibody.
-
After washing, an antibody specific for acetylated lysine is added, followed by an HRP-linked secondary antibody.
-
A substrate solution (TMB) is added to develop color, which is then measured at 450 nm.[9]
-
-
Data Analysis:
-
Normalize the acetyl-α-tubulin signal to the total protein concentration or a loading control.
-
Compare the levels of acetylated α-tubulin in treated cells to untreated controls.
-
Procedure (Western Blot-based):
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from the ELISA protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against acetyl-α-tubulin.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable substrate.
-
Strip and re-probe the membrane with an antibody against total α-tubulin as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Conclusion
Early-stage research highlights the potential of this compound-based structures as valuable scaffolds for the development of potent and selective sirtuin inhibitors. The quantitative data presented demonstrate that modifications to the this compound core can lead to compounds with significant inhibitory activity against key sirtuin isoforms, particularly SIRT1 and SIRT2. The detailed experimental protocols for both in vitro enzymatic assays and cell-based functional assays provide a robust framework for the continued screening and characterization of novel this compound derivatives. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to advance them as potential therapeutic agents for a range of human diseases.
References
- 1. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PathScan® Acetyl-alpha-Tubulin Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. resources.revvity.com [resources.revvity.com]
The Metabolic Fate of Pyruvamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvamide (2-oxopropanamide), a simple α-ketoamide, holds structural similarities to endogenous molecules and various pharmaceutical compounds. Understanding its metabolic fate is crucial for assessing its potential physiological effects and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, drawing upon established principles of xenobiotic metabolism and studies of structurally related amide-containing molecules. Due to a notable absence of specific experimental data on this compound in publicly available literature, this document focuses on the probable biotransformation routes, the enzymatic systems likely involved, and the standard experimental protocols for investigating the metabolism of such compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and similar α-ketoamides.
Introduction
This compound, with the chemical formula C₃H₅NO₂, is a small organic molecule featuring both a ketone and an amide functional group. Its structural relationship to pyruvate (B1213749), a key intermediate in cellular metabolism, suggests potential interactions with metabolic pathways. The amide moiety, a common feature in many pharmaceuticals, is susceptible to enzymatic hydrolysis.[1] Therefore, a thorough investigation into the metabolic fate of this compound is warranted to predict its bioavailability, potential toxicity, and overall disposition in a biological system. This guide synthesizes current knowledge on the metabolism of amides and α-keto acids to propose a putative metabolic pathway for this compound and outlines the methodologies to validate these predictions experimentally.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is anticipated to proceed through two primary pathways: enzymatic hydrolysis of the amide bond and reduction of the ketone group.
Phase I Metabolism: Hydrolysis and Reduction
The initial biotransformation of this compound likely involves Phase I reactions, which introduce or expose functional groups.
-
Amide Hydrolysis: The most probable metabolic route for this compound is the enzymatic hydrolysis of its primary amide bond to yield pyruvate and ammonia. This reaction is catalyzed by a class of enzymes known as amidases or amidohydrolases.[2][3] Several carboxylesterases also exhibit amidase activity and can hydrolyze amide bonds.[4] This biotransformation would convert this compound into a well-known endogenous metabolite, pyruvate, which can then enter central metabolic pathways.[5]
-
Ketone Reduction: The α-keto group of this compound may undergo reduction to form 2-hydroxypropanamide. This reaction is typically catalyzed by aldo-keto reductases (AKRs) or other carbonyl-reducing enzymes, utilizing NADH or NADPH as cofactors.
Phase II Metabolism: Conjugation
If the primary metabolites, or the parent this compound, possess suitable functional groups, they may undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.
-
Glucuronidation: The hydroxyl group of 2-hydroxypropanamide, if formed, could be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.
The predicted metabolic pathways are illustrated in the following diagram:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Laboratory Synthesis of Pyruvamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyruvamide, the amide derivative of pyruvic acid, is a simple yet significant molecule with potential applications in biochemical and pharmaceutical research. As a derivative of the key metabolic intermediate pyruvate (B1213749), it serves as a valuable compound for studying various biological pathways. This document provides two detailed protocols for the laboratory synthesis of this compound. The first protocol is a two-step synthesis starting from pyruvic acid via the formation of pyruvoyl chloride. The second protocol details a one-step ammonolysis of methyl pyruvate. These methods offer reliable pathways for producing this compound for research and development purposes.
Protocol 1: Synthesis of this compound from Pyruvic Acid via Pyruvoyl Chloride
This method involves the initial conversion of pyruvic acid to its more reactive acid chloride derivative, pyruvoyl chloride, which is then reacted with ammonia (B1221849) to yield this compound.
Experimental Protocol
Step 1: Synthesis of Pyruvoyl Chloride [1][2]
-
Setup: Assemble a 100-mL round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet/trap for HCl gas. All glassware must be thoroughly dried.
-
Reagents: Add pyruvic acid (0.20 mol, 17.6 g) to the flask.
-
Reaction: Stir the pyruvic acid at room temperature and slowly add α,α-dichloromethyl methyl ether (0.40 mol, 46.0 g) from the dropping funnel over a period of 30 minutes. Hydrogen chloride gas will begin to evolve.
-
Heating: Once the addition is complete, replace the dropping funnel with a glass stopper. Heat the reaction mixture in an oil bath at 50°C for 30 minutes. During this time, the intermediate, chloromethoxymethyl pyruvate, decomposes to pyruvoyl chloride and methyl formate.[1]
-
Isolation (Optional): The crude pyruvoyl chloride can be used directly in the next step.[1] For purification, the product can be distilled under reduced pressure. Pyruvoyl chloride has a boiling point of 48–51°C at 120 mmHg.[1]
Step 2: Synthesis of this compound [3]
-
Setup: Prepare a 500-mL beaker with a robust magnetic stirrer, placed in an ice/water bath to maintain a low temperature.
-
Reagents: Add concentrated aqueous ammonia (approx. 250 mL, ~28%) to the beaker and cool it to below 8°C.
-
Reaction: Slowly add the crude pyruvoyl chloride (from Step 1) dropwise to the cold, vigorously stirred ammonia solution. Ensure the temperature of the ammonia solution does not exceed 8°C during the addition. A precipitate of this compound will form immediately.
-
Isolation: After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water.
-
Drying: Dry the product in a vacuum desiccator to a constant weight.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) if necessary.
Data Presentation
| Parameter | Step 1: Pyruvoyl Chloride Synthesis | Step 2: this compound Synthesis | Reference |
| Starting Material | Pyruvic Acid | Pyruvoyl Chloride | [1][3] |
| Key Reagents | α,α-Dichloromethyl methyl ether | Concentrated Aqueous Ammonia | [1][3] |
| Solvent | None (neat reaction) | Water | [1][3] |
| Temperature | 50°C | < 8°C | [1][3] |
| Reaction Time | 1 hour | 30-45 minutes | [1][3] |
| Typical Yield | ~70-80% (for acid chloride) | ~90-95% (from acid chloride) | [1][3] |
Experimental Workflow
Protocol 2: Synthesis of this compound by Ammonolysis of Methyl Pyruvate
This protocol describes a direct, one-step conversion of an ester, methyl pyruvate, to this compound using a solution of ammonia in methanol (B129727). This method avoids the handling of pyruvoyl chloride.
Experimental Protocol[4]
-
Setup: Prepare a high-pressure resistant, sealable glass tube or a stainless-steel autoclave equipped with a magnetic stir bar.
-
Reagents: Prepare a 7.0 M solution of ammonia in methanol. This can be done by bubbling ammonia gas through chilled methanol until the desired concentration is reached (determined by mass increase).
-
Reaction: Add methyl pyruvate (0.10 mol, 10.2 g) to the reaction vessel. Add the 7.0 M solution of ammonia in methanol (e.g., 100 mL).
-
Sealing and Heating: Securely seal the reaction vessel. Place the vessel in an oil bath and heat to 50-60°C. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (or has reached equilibrium), cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Isolation: Transfer the reaction mixture to a round-bottomed flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate (B1210297) or ethanol) to yield the pure product.
Data Presentation
| Parameter | Ammonolysis of Methyl Pyruvate | Reference |
| Starting Material | Methyl Pyruvate | [4] |
| Key Reagents | Ammonia | [4] |
| Solvent | Methanol | [4] |
| Temperature | 50-60°C | [4] |
| Reaction Time | 24-48 hours | [4] |
| Typical Yield | 65-85% (Estimated based on analogous reactions) | [4] |
Biological Context: Pyruvate's Central Role in Metabolism
This compound is the amide of pyruvic acid. In biological systems, the carboxylate form, pyruvate, is a cornerstone of metabolism, linking numerous critical pathways.[5][6][7][8][9] Understanding the metabolic hub from which this compound is derived is essential for its application in biological research. Pyruvate is the final product of glycolysis and can be channeled into several major metabolic routes depending on the cell's energy state and oxygen availability.[5][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvic Acid | Rupa Health [rupahealth.com]
- 6. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 7. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Pyruvate as a Metabolic Probe
A Note on Terminology: The query specified "Pyruvamide." However, extensive literature searches yielded minimal information on the use of this compound as a metabolic probe. It is highly probable that the intended subject was Pyruvate (B1213749) , a central molecule in metabolism. These application notes and protocols are therefore focused on the use of Pyruvate as a metabolic probe.
Introduction
Pyruvate is a pivotal organic acid at the intersection of major metabolic pathways.[1][2][3][4][5][6] As the end-product of glycolysis, it serves as a critical link between cytoplasmic and mitochondrial metabolism.[3][5] Its fate is determined by the cellular energy state and oxygen availability, making it an ideal probe to investigate cellular metabolic phenotypes in both healthy and diseased states.[4] This document provides detailed application notes and experimental protocols for utilizing pyruvate as a metabolic probe for researchers, scientists, and drug development professionals.
Core Applications
-
Real-time Metabolic Imaging: Hyperpolarized [1-¹³C]pyruvate, in conjunction with magnetic resonance spectroscopy (MRS), enables non-invasive, real-time tracking of metabolic fluxes in vivo.[7] This technique has been instrumental in cancer metabolism research, particularly in observing the Warburg effect.[1]
-
Assessing Mitochondrial Function: The conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex is a key indicator of mitochondrial oxidative metabolism.[4][5]
-
Investigating Gluconeogenesis and Anaplerosis: Pyruvate is a primary substrate for gluconeogenesis and anaplerotic reactions that replenish tricarboxylic acid (TCA) cycle intermediates.[1][2][3][6]
-
Studying Redox State: The interconversion of pyruvate and lactate (B86563) by lactate dehydrogenase (LDH) is tightly linked to the cellular NAD+/NADH ratio, providing insights into the cellular redox balance.[1]
-
Drug Discovery and Development: Evaluating the impact of therapeutic candidates on pyruvate metabolism can reveal mechanisms of action and potential off-target effects.
Signaling and Metabolic Pathways
Pyruvate is a central hub in cellular metabolism, connecting glycolysis, the TCA cycle, gluconeogenesis, fatty acid synthesis, and amino acid metabolism.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; Lactate [label="Lactate", fillcolor="#F1F3F4", fontcolor="#202124"]; Alanine [label="Alanine", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fatty_Acids [label="Fatty Acid\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Gluconeogenesis [label="Gluconeogenesis\n(Glucose)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> Pyruvate [label="Glycolysis", color="#5F6368"]; Pyruvate -> Lactate [label="LDH", dir=both, color="#5F6368"]; Pyruvate -> Alanine [label="ALT", dir=both, color="#5F6368"]; Pyruvate -> AcetylCoA [label="PDH", color="#5F6368"]; AcetylCoA -> TCA_Cycle [label="", color="#5F6368"]; AcetylCoA -> Fatty_Acids [label="", color="#5F6368"]; Pyruvate -> Oxaloacetate [label="PC", color="#5F6368"]; Oxaloacetate -> Gluconeogenesis [label="", color="#5F6368"]; Oxaloacetate -> TCA_Cycle [label="", dir=both, color="#5F6368"];
// Invisible edges for layout {rank=same; Lactate; Alanine;} {rank=same; AcetylCoA; Oxaloacetate;} } .dot
Caption: Central role of Pyruvate in metabolism.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of pyruvate as a metabolic probe.
| Parameter | Cell/Tissue Type | Condition | Observed Effect | Reference |
| Pyruvate Uptake | Rat Heart, Liver, Kidney Slices | In vivo | Dose-dependent saturation of uptake and metabolic conversion. | [7] |
| Metabolic Flux | Rat Glioma C6 & Human Hepatoma Hep G2 Cells | Hypoxia | Pyruvate reverses the hypoxia-induced accumulation of glycerol-3-phosphate. | [8] |
| Ammonium (B1175870) Production | CHO Cells | High-density perfusion culture | Continuous sodium pyruvate feed (2 g/L/day) reduced ammonium production. | [9] |
| DNA Damage | Isolated DNA and Cells in Culture | Oxidative Stress (H₂O₂) | Pyruvate protects against H₂O₂-dependent DNA degradation. | [10] |
Experimental Protocols
Protocol 1: Analysis of Pyruvate Metabolism in Cultured Cells using ¹³C-Labeled Glucose
This protocol outlines the general steps for tracing the metabolic fate of glucose-derived pyruvate in cultured cells using stable isotope labeling followed by mass spectrometry.
// Nodes start [label="Start: Seed cells and grow to desired confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Incubate with [U-¹³C₆]-glucose containing medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Quench metabolism and extract metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Analyze extracts by LC-MS or GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Data analysis: Determine isotopic enrichment in pyruvate and downstream metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify metabolic fluxes", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end [color="#5F6368"]; } .dot
Caption: Workflow for ¹³C-labeling experiment.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and proliferate.
-
Stable Isotope Labeling:
-
Replace the standard culture medium with a medium containing [U-¹³C₆]-glucose.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the labeled carbons into downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for either liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of pyruvate, lactate, alanine, and TCA cycle intermediates.
-
Calculate the fractional contribution of glucose to the pyruvate pool and downstream metabolic pathways.
-
Protocol 2: In Vivo Metabolic Imaging with Hyperpolarized [1-¹³C]pyruvate
This protocol provides a high-level overview of using hyperpolarized pyruvate for in vivo metabolic imaging.
// Nodes start [label="Start: Prepare hyperpolarized [1-¹³C]pyruvate solution", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Inject the hyperpolarized probe into the subject", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Acquire dynamic ¹³C MR spectra or images", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Quantify the signals from pyruvate, lactate, alanine, and bicarbonate", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Calculate metabolic flux rates (e.g., kPL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Generate metabolic maps", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end [color="#5F6368"]; } .dot
Caption: Workflow for hyperpolarized ¹³C imaging.
Methodology:
-
Hyperpolarization:
-
A solution of [1-¹³C]pyruvate is polarized using dynamic nuclear polarization (DNP). This process dramatically increases the ¹³C NMR signal.
-
-
Injection:
-
The hyperpolarized pyruvate solution is rapidly dissolved and quality controlled before being injected intravenously into the subject.
-
-
Data Acquisition:
-
Immediately following injection, dynamic ¹³C MR spectra or spectroscopic images are acquired over the region of interest.
-
-
Data Analysis:
-
The time courses of the signals from hyperpolarized [1-¹³C]pyruvate and its metabolic products ([1-¹³C]lactate, [1-¹³C]alanine, and H¹³CO₃⁻) are quantified.
-
Kinetic modeling is applied to these time courses to estimate the apparent rate constants of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, kPL).
-
Conclusion
Pyruvate's central position in metabolism makes it an invaluable probe for interrogating cellular bioenergetics and biosynthetic pathways. The methodologies outlined in these application notes provide a framework for researchers to investigate metabolic reprogramming in various physiological and pathological contexts, ultimately aiding in the discovery and development of novel therapeutic strategies.
References
- 1. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]
- 4. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 7. Effects of pyruvate dose on in vivo metabolism and quantification of hyperpolarized ¹³C spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate reverses metabolic effects produced by hypoxia in glioma and hepatoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pyruvate on primary metabolism and product quality for a high-density perfusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pyruvate on oxidant injury to isolated and cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyruvamide Derivatives in Drug Discovery
Note to the Reader: Information specifically on "pyruvamide" and its direct applications in drug discovery is limited in publicly available scientific literature. The following application notes and protocols are based on the broader, more extensively researched class of pyrimidine (B1678525) derivatives , which share structural similarities and offer a wealth of data relevant to drug discovery professionals. Pyrazinamide, a key antituberculosis drug, is a prominent example of a bioactive pyrazinecarboxamide, structurally related to the conceptual this compound.
Introduction to Pyrimidine Derivatives in Drug Discovery
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] Their presence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, highlights their inherent biological significance.[2] This has made the pyrimidine scaffold a "privileged structure" in drug design, leading to the development of numerous therapeutic agents with diverse applications, including anticancer, antiviral, and antimicrobial therapies.[1][2]
The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1] This has led to a rich field of research into novel pyrimidine-based drugs.
I. Therapeutic Applications and Mechanisms of Action
A. Anticancer Therapeutics
Pyrimidine derivatives are prominent in oncology, with several approved drugs and numerous candidates in development. Their mechanisms of action are diverse and often target fundamental cellular processes.
1. Inhibition of Pyrimidine Metabolism: Cancer cells exhibit a high demand for nucleotides to sustain rapid proliferation.[3] Targeting the de novo pyrimidine biosynthesis pathway is a key strategy in cancer therapy.[3] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in this pathway and a validated drug target.[3]
Signaling Pathway:
2. Kinase Inhibition: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer growth and survival. The structural resemblance of the pyrimidine core to the adenine (B156593) base of ATP facilitates binding to the kinase active site.
Signaling Pathway Example (PI3K/Akt/mTOR):
B. Neurodegenerative Diseases
While research is ongoing, the neuroprotective potential of pyrimidine derivatives is being explored. For instance, pyruvate, a related small molecule, has shown neuroprotective effects in models of Parkinson's disease by combating oxidative stress and neuroinflammation.[4]
II. Quantitative Data on Bioactivity
The following table summarizes representative quantitative data for various pyrimidine derivatives in different therapeutic areas.
| Compound Class | Target | Assay Type | IC50/EC50 | Cell Line/Model | Therapeutic Area | Reference |
| Pyrimidine-sulfonamide hybrids | Not specified | In vivo efficacy (TGI) | 58.2% and 88.7% at 40 mg/kg | HGC-27 xenografted mice | Gastric Cancer | [5] |
| 2-(phenylamino)pyrimidine derivatives | EGFR triple mutant | Antiproliferative assay | 0.2 ± 0.01 μM | EGFR-Dell9/T790M/C797S and EGFR-L858R/T790M/C797S cell lines | Cancer | [6] |
| Pyrvinium Pamoate | Not specified | Reduction in pathological protein level | ~70% | Mouse neurons expressing human tau protein | Neurodegenerative Diseases | [7] |
III. Experimental Protocols
A. Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives can be achieved through various chemical reactions. A common method involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Workflow for Synthesis:
Protocol: General Synthesis of a Pyrimidine Derivative
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in a suitable solvent (e.g., ethanol).
-
Reaction: Add a base (e.g., sodium ethoxide) to the mixture and reflux for a specified period (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent or purify by column chromatography to obtain the pure pyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
B. In Vitro Enzyme Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a pyrimidine derivative against a specific enzyme, such as a kinase.
Workflow for Enzyme Inhibition Assay:
Protocol: Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target kinase, a specific peptide substrate, ATP, and the test pyrimidine derivative at various concentrations in an appropriate assay buffer.
-
Assay Reaction: In a microplate, add the kinase and the test compound (or vehicle control) and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
IV. Pharmacokinetic Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its development.
Pharmacokinetic Parameters:
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. |
| Area Under the Curve (AUC) | The integral of the drug concentration in plasma over time, reflecting the total drug exposure. |
A study on pyrimidine-sulfonamide hybrids reported oral bioavailability of 99.5% and 54.5% for two different compounds, with half-lives of 13.7 and 6.3 hours, respectively, in a mouse model.[5]
Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test pyrimidine derivative at a known concentration (e.g., 1 µM) with liver microsomes and NADPH in a phosphate buffer at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the rate of metabolism and calculate the in vitro half-life.
Conclusion
Pyrimidine derivatives remain a highly valuable and versatile class of compounds in drug discovery. Their rich history and continued success in yielding effective therapeutics for a multitude of diseases underscore the importance of ongoing research in this area. The protocols and data presented here provide a foundational guide for researchers and scientists involved in the discovery and development of novel pyrimidine-based drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 4. Pyruvate Prevents Dopaminergic Neurodegeneration and Motor Deficits in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiparasitic Drug Shows Power Against Alzheimer’s and Dementia [today.ucsd.edu]
Application Note: Development of a Pyruvamide-Based Biochemical Assay for High-Throughput Screening of Pyrone Dehydrogenase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvamide and its derivatives are versatile chemical probes in biochemical assays due to their structural similarity to pyruvate, a key metabolic intermediate. This application note describes the development of a novel, robust biochemical assay for a hypothetical enzyme, Pyrone Dehydrogenase (PDH). PDH is postulated to be a critical enzyme in a pro-inflammatory signaling cascade, making it an attractive target for the development of new therapeutic agents. The assay utilizes a custom-synthesized this compound-based substrate, which upon enzymatic conversion by PDH, produces a fluorescent signal. This method is designed for high-throughput screening (HTS) to identify small molecule inhibitors of PDH.[1][2][3]
Assay Principle
The assay is based on the PDH-catalyzed oxidation of a non-fluorescent this compound substrate analog, N-(4-hydroxyphenyl)this compound, in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The reaction yields a fluorescent product, N-(4-hydroxyphenyl)acetamide, and NADH. The rate of product formation is monitored by measuring the increase in fluorescence intensity over time, which is directly proportional to PDH activity. The enzymatic reaction is as follows:
N-(4-hydroxyphenyl)this compound + NAD+ + H₂O --(PDH)--> N-(4-hydroxyphenyl)acetamide + NADH + H+ + CO₂
The fluorescence of the product can be measured at an excitation/emission wavelength of 330/450 nm, respectively. This fluorometric method provides high sensitivity and a large dynamic range, making it suitable for HTS applications.[4][5]
Hypothetical Signaling Pathway of Pyrone Dehydrogenase (PDH)
PDH is hypothesized to be a key enzyme in a cellular pathway that contributes to inflammatory responses. In this putative pathway, an upstream kinase cascade activates a transcription factor that induces the expression of PDH. Subsequently, PDH catalyzes the production of a signaling molecule that promotes the expression of pro-inflammatory cytokines. Inhibiting PDH is therefore a promising strategy for mitigating inflammation.
Figure 1. Hypothetical signaling pathway involving Pyrone Dehydrogenase (PDH).
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Pyrone Dehydrogenase (PDH), 1 mg/mL stock in 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol.
-
Substrate: N-(4-hydroxyphenyl)this compound, 10 mM stock in DMSO.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+), 50 mM stock in ultrapure water.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Positive Control Inhibitor: PDH-I-001 (a known potent inhibitor), 1 mM stock in DMSO.
-
Plates: 384-well, black, flat-bottom, non-treated polystyrene plates.
-
Instrumentation: Fluorescence plate reader capable of excitation at 330 nm and emission at 450 nm.
Experimental Workflow
The workflow for the PDH inhibitor screening assay is designed for efficiency and automation-friendliness, making it suitable for high-throughput screening campaigns.[1][6]
Figure 2. High-throughput screening workflow for the PDH assay.
Detailed Protocol: PDH Inhibitor Screening Assay
-
Compound Plating:
-
Dispense 100 nL of test compounds, positive control (PDH-I-001), or DMSO (negative control) into a 384-well assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
-
Enzyme Addition:
-
Prepare a 2X PDH enzyme solution (e.g., 10 nM) in assay buffer.
-
Dispense 5 µL of the 2X PDH solution to each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/cofactor solution containing N-(4-hydroxyphenyl)this compound (e.g., 20 µM) and NAD+ (e.g., 200 µM) in assay buffer.
-
Dispense 5 µL of the 2X substrate/cofactor solution to each well to start the reaction.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Ex: 330 nm, Em: 450 nm) every 60 seconds for 20 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
-
For dose-response experiments, fit the inhibition data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Enzyme Kinetics
To establish optimal substrate concentrations for the assay, the Michaelis-Menten kinetics for the this compound substrate were determined. The apparent Kₘ value helps in setting the substrate concentration at or below the Kₘ for competitive inhibitor screening.[7]
| Parameter | Value |
| Kₘ for N-(4-hydroxyphenyl)this compound | 15.2 ± 1.8 µM |
| Vₘₐₓ | 85.6 ± 3.5 RFU/sec |
| Kₘ for NAD+ | 110.5 ± 9.7 µM |
| Table 1. Michaelis-Menten kinetic parameters for PDH with the this compound substrate and NAD+ cofactor. Data are presented as mean ± standard deviation from three independent experiments. |
Inhibitor Screening and Characterization
A set of hypothetical small molecule compounds were screened against PDH to determine their inhibitory activity. The IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated.
| Compound ID | IC₅₀ (µM) | Hill Slope |
| PDH-I-001 (Control) | 0.05 ± 0.01 | 1.1 |
| Compound A | 1.2 ± 0.2 | 1.0 |
| Compound B | 8.5 ± 1.1 | 0.9 |
| Compound C | > 50 | N/A |
| Compound D | 0.8 ± 0.1 | 1.2 |
| Table 2. IC₅₀ values for a selection of hypothetical PDH inhibitors. Data are presented as mean ± standard deviation from three independent experiments. |
Troubleshooting
-
High background fluorescence: Ensure that the assay buffer and reagents are not contaminated with fluorescent compounds. Test each component individually.
-
Low signal-to-background ratio: Optimize enzyme and substrate concentrations. A higher enzyme concentration may increase the signal, but also the cost.
-
Compound interference: Some test compounds may be fluorescent themselves or may quench the fluorescence of the product. A counter-screen without the enzyme can identify such compounds.
-
Assay variability (high Z'-factor): Ensure proper mixing and accurate liquid handling. Optimize incubation times and temperature.
This application note details a sensitive and robust this compound-based biochemical assay for the high-throughput screening of Pyrone Dehydrogenase inhibitors. The fluorometric readout provides a wide dynamic range and is amenable to automation. The provided protocols for enzyme kinetics and inhibitor characterization, along with the structured data presentation, offer a comprehensive guide for researchers in drug discovery and related fields. This assay represents a valuable tool for the identification of novel therapeutic candidates targeting PDH.
References
- 1. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 2. assaygenie.com [assaygenie.com]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 酶活性测定 [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical Methods for the Detection and Quantification of Pyruvamide
Application Note AP-PYR-001
Introduction
Pyruvamide (2-oxopropanamide) is an alpha-ketoamide that, while not extensively characterized in publicly available literature, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. The α-ketoamide motif is recognized as a "privileged structure" due to its presence in various natural products and its utility in designing enzyme inhibitors, particularly for proteases and histone deacetylases.[1][2] The electrophilic nature of the α-keto group allows for potential covalent interactions with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes.[1][2] This makes α-ketoamides valuable warheads for targeted therapeutic agents.
Accurate and sensitive analytical methods are paramount for the study of this compound in biological matrices to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic effects. This document outlines detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A colorimetric method adapted from pyruvic acid quantification is also presented for high-throughput screening.
Analytical Techniques Overview
The selection of an analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely accessible technique suitable for quantifying this compound at moderate concentrations. The presence of the carbonyl group allows for UV detection. This method is ideal for in vitro assays and formulation analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4][5]
-
Colorimetric Assay: Based on the reaction of the keto group with a chromogenic agent, this method is suitable for rapid, high-throughput screening of this compound in simpler sample matrices.[6][7]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described analytical methods for this compound, based on data from structurally similar compounds.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method for the quantification of this compound in simple aqueous matrices.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (reagent grade)
-
Phosphoric acid (reagent grade)
-
Water (Type I, 18.2 MΩ·cm)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions
-
Mobile Phase: 25 mM Potassium Phosphate buffer (pH 3.0) and Methanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations from 0.1 to 100 µg/mL.
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration range. Centrifuge at 10,000 x g for 10 minutes to remove any particulates before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol details a sensitive method for quantifying this compound in plasma, incorporating a derivatization step to enhance ionization efficiency.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., ¹³C₃-Pyruvamide)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization[3]
-
Pyridine
2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions: (To be determined by infusion of derivatized this compound and IS standards)
4. Sample Preparation and Derivatization
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add 20 µL of 10 mg/mL PFBHA in pyridine. Vortex and incubate at 60°C for 30 minutes.[3]
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (this compound derivative/IS) against the concentration of the calibrators.
-
Quantify this compound in the samples using the calibration curve.
Protocol 3: Colorimetric Detection of this compound
This protocol is a high-throughput method adapted from the determination of pyruvic acid for screening purposes.[6][7]
1. Materials and Reagents
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (0.6 M)
-
Trichloroacetic acid (TCA) solution (10%)
2. Instrumentation
-
Microplate reader capable of measuring absorbance at 515 nm.[7]
3. Assay Procedure
-
Sample Preparation: For enzymatic reactions, stop the reaction by adding an equal volume of 10% TCA. Centrifuge to pellet precipitated protein.
-
Reaction: In a 96-well plate, add 50 µL of the sample supernatant or standard.
-
Add 50 µL of DNPH solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Add 100 µL of 0.6 M NaOH solution to each well to develop the color.
-
Measurement: Read the absorbance at 515 nm within 10 minutes.
4. Data Analysis
-
Create a standard curve by plotting the absorbance of the this compound standards versus their concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
Visualizations
Signaling Pathway Diagram
The α-ketoamide moiety of this compound can potentially act as an electrophilic "warhead" to inhibit enzymes, such as proteases, by forming a covalent adduct with a catalytic serine or cysteine residue.[1][2] This inhibitory action can block a signaling cascade.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagrams
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized method for the quantification of pyruvic acid in onions by microplate reader and confirmation by high resolution mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening of Pyruvamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Pyruvamide derivatives. This class of small molecules holds significant potential for therapeutic development, particularly as kinase inhibitors. The following sections detail the screening workflow, key experimental protocols, and data analysis for identifying and characterizing novel this compound-based drug candidates.
Introduction
This compound derivatives have emerged as a promising scaffold in medicinal chemistry due to their structural similarities to endogenous metabolites and their potential to interact with a variety of enzymatic targets. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of these compounds to identify "hits" with desired biological activity. This document outlines a typical HTS cascade for this compound derivatives, focusing on a hypothetical screen for inhibitors of the Janus Kinase (JAK) family, key mediators in the JAK-STAT signaling pathway, which is often dysregulated in inflammatory diseases and cancers.[1][2]
High-Throughput Screening Workflow
A typical HTS campaign for this compound derivatives involves a multi-step process designed to efficiently identify and validate potent and selective inhibitors. The workflow begins with a primary screen of a large compound library, followed by dose-response confirmation and secondary assays to eliminate false positives and characterize the mechanism of action of the validated hits.
Data Presentation: Quantitative Analysis of Lead Compounds
Following the HTS workflow, lead compounds are characterized by their potency and selectivity. The tables below present illustrative quantitative data for a set of hypothetical this compound derivatives identified as potential JAK inhibitors.
Table 1: Inhibitory Activity of Lead this compound Derivatives against JAK Kinases
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| PYA-001 | 15 | 25 | 250 | 150 |
| PYA-002 | 250 | 350 | >1000 | >1000 |
| PYA-003 | 8 | 12 | 150 | 100 |
| PYA-004 | 150 | 200 | 800 | 600 |
| PYA-005 | 5 | 8 | 100 | 75 |
Table 2: Cellular Activity of Lead this compound Derivatives
| Compound ID | STAT3 Phosphorylation IC50 (nM) | Cell Viability (CC50, µM) in Cancer Cell Line |
| PYA-001 | 50 | 15.2 |
| PYA-002 | >1000 | >50 |
| PYA-003 | 35 | 10.8 |
| PYA-004 | 800 | 35.5 |
| PYA-005 | 20 | 8.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the HTS workflow are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Primary Screen and Dose-Response)
This protocol describes a luminescent kinase assay to measure the inhibition of JAK family kinases by this compound derivatives. The assay quantifies the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate (e.g., a generic peptide substrate for JAKs)
-
ATP
-
Kinase assay buffer
-
This compound derivative library in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the compound library into the wells of a 384-well assay plate. For dose-response curves, perform serial dilutions of the "hit" compounds.
-
Enzyme and Substrate Preparation: Prepare a solution of the JAK enzyme and its substrate in kinase assay buffer.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate solution to each well of the assay plate.
-
ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for each enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add 20 µL of the luminescent kinase assay reagent to each well.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. For dose-response experiments, fit the data to a four-parameter logistic model to determine the IC50 values.
Protocol 2: Cell-Based STAT3 Phosphorylation Assay (Secondary Assay)
This protocol details a cell-based assay to assess the ability of this compound derivatives to inhibit the phosphorylation of STAT3, a key downstream target of the JAK kinases.
Materials:
-
A human cell line known to have an active JAK-STAT pathway (e.g., a cancer cell line with a JAK mutation).
-
Cell culture medium and supplements.
-
This compound derivatives.
-
Stimulant (e.g., a cytokine like Interleukin-6 to activate the JAK-STAT pathway).
-
Assay buffer and lysis buffer.
-
Anti-phospho-STAT3 and anti-total-STAT3 antibodies.
-
A detection system (e.g., a plate-based immunoassay or high-content imaging).
Procedure:
-
Cell Seeding: Seed cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of the cytokine for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Lyse the cells and perform a quantitative immunoassay to measure the levels of phosphorylated and total STAT3.
-
Data Analysis: Normalize the phosphorylated STAT3 signal to the total STAT3 signal and calculate the percent inhibition for each compound concentration. Determine the IC50 values from the dose-response curves.
Protocol 3: Cell Viability Assay (Cytotoxicity Assessment)
This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the cytotoxicity of the this compound derivatives.[3][4][5]
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
This compound derivatives.
-
Luminescent cell viability reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well or 384-well plates.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the this compound derivatives.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay: Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.[3][4][5]
-
Signal Measurement: Measure the luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound.
Protocol 4: Western Blot Analysis of Signaling Pathway Modulation
This protocol provides a method to confirm the on-target effects of the this compound derivatives by examining the phosphorylation status of key proteins in the JAK-STAT and other relevant signaling pathways, such as the PI3K/Akt/mTOR pathway.[6][7][8]
Materials:
-
Cell line of interest.
-
This compound derivatives.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-JAK, anti-total-JAK, anti-phospho-STAT, anti-total-STAT, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivatives and lyse them as described in the cell-based assay protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[6]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways relevant to the screening of this compound derivatives.
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for the high-throughput screening of this compound derivatives. By employing a systematic HTS cascade, from primary screening to detailed cellular characterization, researchers can effectively identify and validate novel drug candidates. The detailed protocols for key in vitro and cell-based assays, combined with the visualization of relevant signaling pathways, provide a robust toolkit for advancing the discovery of new therapeutics based on the this compound scaffold.
References
- 1. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pyruvamide: Uncharted Territory in Cell Culture and In Vitro Research
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the application of Pyruvamide in cell culture and in vitro studies, including its effects on specific signaling pathways such as those involving NAMPT and SIRT1, is not currently available. While the compound this compound (CAS 631-66-3) is a known chemical entity, its biological activity and potential applications in biomedical research remain largely undocumented in publicly accessible resources.
This lack of data prevents the creation of detailed application notes and experimental protocols as requested. The scientific community has extensively studied the closely related molecule, pyruvate (B1213749), for its roles in cellular metabolism and as a protective agent in cell culture. However, it is crucial to distinguish that this compound and pyruvate are distinct chemical compounds with different structures and potentially different biological functions.
The Landscape of Related Research: NAMPT Inhibitors and SIRT1 Signaling
While information on this compound is scarce, the broader fields of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism and sirtuin signaling are areas of intense research, particularly in the context of cancer and metabolic diseases.
NAMPT (Nicotinamide Phosphoribosyltransferase) is a key enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular NAD+ levels.[1][2] Cancer cells, with their high metabolic demands, are often highly dependent on this pathway for survival and proliferation.[3] This has made NAMPT an attractive target for cancer therapy, leading to the development of numerous small molecule inhibitors.[3][4] These inhibitors function by depleting intracellular NAD+, which in turn disrupts energy metabolism, impairs DNA repair, and can lead to cell death.[3][5]
SIRT1 (Sirtuin 1) is an NAD+-dependent deacetylase that plays a crucial role in a wide range of cellular processes, including stress resistance, metabolism, and aging.[6][7] Its activity is directly linked to the availability of NAD+, and therefore, the NAMPT-mediated NAD+ salvage pathway is a critical regulator of SIRT1 function. The SIRT1 signaling pathway is implicated in the cellular response to toxic injury and has been shown to modulate inflammatory responses and protect against oxidative stress.[6][8][9]
Hypothetical Signaling Pathway
Given the interest in targeting NAD+ metabolism for therapeutic purposes, a hypothetical signaling pathway illustrating the established roles of NAMPT and SIRT1 is presented below. It is important to reiterate that the specific effects of this compound on this or any other pathway are currently unknown.
Caption: Hypothetical signaling cascade showing the role of NAMPT in the NAD+ salvage pathway and the subsequent activation of SIRT1, which influences various cellular processes.
Future Directions
The absence of published data on this compound's biological effects presents an opportunity for novel research. Future in vitro studies could explore:
-
Cytotoxicity: Determining the effect of this compound on the viability and proliferation of various cell lines, including cancer and normal cells.
-
Mechanism of Action: Investigating whether this compound interacts with key cellular targets, such as enzymes involved in metabolic pathways like NAMPT.
-
Signaling Pathway Analysis: Assessing the impact of this compound on cellular signaling cascades, including the SIRT1 pathway, through techniques like Western blotting and reporter assays.
Until such studies are conducted and published, any discussion of this compound's role in cell culture and in vitro systems remains speculative. Researchers interested in this compound are encouraged to perform initial screening assays to determine its basic cytotoxic and metabolic effects.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 agonism modulates cardiac NLRP3 inflammasome through pyruvate dehydrogenase during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
Application Notes and Protocols for Isotopic Labeling of Pyruvate for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing isotopic labeling of pyruvate (B1213749) to trace its metabolic fate within cellular systems. This powerful technique offers quantitative insights into central carbon metabolism, enabling a deeper understanding of physiological and pathological states.
Introduction
Pyruvate is a pivotal metabolite, standing at the crossroads of major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid synthesis.[1][2][3][4] By introducing isotopically labeled pyruvate (e.g., ¹³C-labeled pyruvate) into a biological system, researchers can track the incorporation of the stable isotope into downstream metabolites. This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.[5][6][7] This is instrumental in identifying metabolic reprogramming in diseases like cancer, understanding drug mechanisms, and discovering novel therapeutic targets.[8][9]
Principle of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[7][10] The core principle involves introducing a ¹³C-labeled substrate, such as [U-¹³C₃]pyruvate, into the cellular environment. As the cells metabolize the labeled pyruvate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopologue distributions (MIDs) of these metabolites using analytical techniques like MS or NMR, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[11]
Key Metabolic Fates of Pyruvate
-
Conversion to Acetyl-CoA: Pyruvate is decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, which is a primary fuel for the TCA cycle.[1][12]
-
Anaplerotic Fill of the TCA Cycle: Pyruvate can be carboxylated by pyruvate carboxylase (PC) to form oxaloacetate, replenishing TCA cycle intermediates.[11][12]
-
Conversion to Lactate (B86563): Under anaerobic conditions or in highly glycolytic cells, pyruvate is reduced to lactate by lactate dehydrogenase (LDH).[2][13]
-
Conversion to Alanine (B10760859): Pyruvate can be transaminated to form the amino acid alanine by alanine aminotransferase (ALT).[13][14]
Experimental Protocols
A general workflow for an in vitro cell culture labeling experiment using isotopically labeled pyruvate is depicted below.
Caption: High-level experimental workflow for in vitro cell culture labeling with isotopically labeled pyruvate.
Protocol 1: Cell Culture and Labeling with ¹³C-Pyruvate
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS) (to minimize interference from unlabeled pyruvate in standard FBS)[15]
-
Isotopically labeled sodium pyruvate (e.g., [1-¹³C]pyruvate, [2-¹³C]pyruvate, or [U-¹³C₃]pyruvate)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, seed at a density that allows for sufficient cell numbers for extraction. Culture the cells overnight in their standard growth medium.[16]
-
Prepare Labeling Medium: Prepare the cell culture medium by supplementing basal medium (e.g., DMEM without pyruvate) with dialyzed FBS, L-glutamine, and the desired concentration of isotopically labeled sodium pyruvate (typically matching the concentration in the standard growth medium, e.g., 1 mM). Sterile filter the complete labeling medium using a 0.22 µm filter.[15]
-
Initiate Labeling:
-
For adherent cells, aspirate the standard growth medium and wash the cells once with pre-warmed, sterile PBS.
-
For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.
-
-
Incubation: Add the pre-warmed labeling medium containing the ¹³C-pyruvate to the cells and place them back into the incubator (37°C, 5% CO₂) for the desired labeling period. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest (often between 8 and 24 hours for central carbon metabolites).[17]
Protocol 2: Metabolite Quenching and Extraction
This protocol is critical to halt metabolic activity instantaneously and extract metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl or PBS
-
Cold (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Quenching:
-
For adherent cells, place the culture plate on dry ice to cool it rapidly. Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled pyruvate. Aspirate the wash solution completely.[16]
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
-
Metabolite Extraction: Add 1 mL of ice-cold (-80°C) 80% methanol to each well of a 6-well plate. For adherent cells, use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[16]
-
Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.[16] Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[16]
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The samples can be stored at -80°C until analysis.
Protocol 3: Analysis by Mass Spectrometry (LC-MS)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation: The extracted metabolites are typically dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS analysis.
-
Chromatography: Separate the metabolites using an appropriate LC method (e.g., reversed-phase or HILIC chromatography).
-
Mass Spectrometry: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. The high resolution is crucial for accurately distinguishing between different isotopologues.
-
Data Analysis:
-
Identify metabolites based on their accurate mass and retention time.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of all its isotopologues (M+0, M+1, M+2, etc.).
-
Correct for the natural abundance of ¹³C.
-
Protocol 4: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation: Dry the metabolite extract and reconstitute it in a known volume of a suitable NMR buffer in D₂O containing an internal standard (e.g., DSS or TMSP). Transfer the solution to a 5 mm NMR tube.[18]
-
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum. The incorporation of ¹³C can be indirectly observed through the appearance of ¹³C satellite peaks flanking the main ¹H peak.
-
Quantify the fractional ¹³C enrichment by comparing the integrated area of the satellite peaks to the total integrated area of the main peak and the satellite peaks.[19]
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C spectrum with proton decoupling. This allows for the direct observation and quantification of ¹³C-labeled isotopomers.[18]
-
-
2D NMR Spectroscopy:
-
Experiments like 2D ¹H-¹³C HSQC can be used for unambiguous resonance assignment in complex mixtures.[18]
-
Data Presentation
Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Fractional Contribution of ¹³C-Pyruvate to Downstream Metabolites in C2C12 Myoblast Cells
| Metabolite | Time after [3-¹³C₁]pyruvate addition | Relative Concentration (Normalized to initial pyruvate) |
| [3-¹³C₁]pyruvate | 10 min | 1.00 |
| 4 hours | 0.25 | |
| [3-¹³C₁]lactate | 10 min | 0.15 |
| 4 hours | 0.50 | |
| [3-¹³C₁]alanine | 10 min | 0.05 |
| 4 hours | 0.20 |
Data adapted from a study on C2C12 cells, illustrating the dynamic conversion of pyruvate.[14] The values are illustrative and will vary depending on the experimental conditions.
Table 2: Metabolic Conversion Rates of [1-¹³C]Pyruvate in Different Tissues
| Tissue | Pyruvate to Lactate (kPL) (s⁻¹) | Pyruvate to Alanine (kPA) (s⁻¹) | Pyruvate to Bicarbonate (kPB) (s⁻¹) |
| Heart | 0.08 ± 0.02 | 0.015 ± 0.005 | 0.03 ± 0.01 |
| Kidney | 0.05 ± 0.01 | 0.020 ± 0.007 | 0.04 ± 0.01 |
| Liver | 0.12 ± 0.03 | 0.035 ± 0.01 | 0.05 ± 0.02 |
Illustrative data representing typical conversion rates observed in vivo. Actual values can vary significantly based on the model and conditions.[20]
Visualization of Metabolic Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the metabolic fate of labeled pyruvate.
Caption: Metabolic fate of isotopically labeled pyruvate in the cell.
Caption: Logical workflow for a metabolic tracing experiment using labeled pyruvate.
References
- 1. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 8. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Pyruvamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyruvamide, and its corresponding acid, pyruvic acid, are highly versatile and reactive building blocks in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. The inherent functionalities of this compound, including a ketone, an amide, and an adjacent carboxylic acid (in pyruvic acid), provide multiple reaction sites for cyclization and multicomponent reactions. This reactivity has been exploited to generate libraries of heterocyclic scaffolds, many of which exhibit significant biological and pharmacological activities. This document provides an overview of the applications of this compound in heterocyclic synthesis, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting compounds.
Application Notes
This compound and pyruvic acid are particularly valuable in multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex molecules in a single synthetic step. These reactions are highly sought after in drug discovery for their ability to generate structural diversity.
One of the key applications of pyruvic acid is in the synthesis of nitrogen-containing heterocycles. For instance, in reactions with aminoazoles and aldehydes, pyruvic acid can lead to the formation of various fused pyrimidine (B1678525) systems. A notable feature of these reactions is their "switchable" nature, where the reaction outcome can be directed towards different heterocyclic cores by modifying the reaction conditions.
Key Heterocyclic Scaffolds from Pyruvic Acid:
-
Tetrahydrotriazolopyrimidines: These compounds are often formed under mild conditions, such as mechanical stirring or ultrasonication at room temperature. They have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.
-
Benzotriazolooxadiazocine-5-carboxylic Acids: In contrast, conventional heating of the same reaction mixture (aminoazole, salicylaldehyde (B1680747), and pyruvic acid) can lead to the formation of these more complex, bridged heterocyclic systems.[1] These structures are of interest in medicinal chemistry due to their rigid frameworks, which can allow for specific interactions with biological targets.
-
Dihydropyrimidinones (Biginelli-type products): Pyruvic acid can also participate in Biginelli and Biginelli-like reactions, reacting with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones. These compounds are a well-known class of pharmacologically active molecules, with some acting as calcium channel blockers.
The choice of solvent and catalyst can also play a crucial role in determining the product of these multicomponent reactions, highlighting the versatility of pyruvic acid as a building block for generating diverse chemical entities.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrotriazolopyrimidine-7-carboxylic Acids
This protocol describes the synthesis of 5-aryl-2-(methylthio)-4,5,6,7-tetrahydro[2][3][4]triazolo[1,5-a]pyrimidine-7-carboxylic acids via a multicomponent reaction under mechanical stirring.
Materials:
-
3-Amino-5-methylthio-1,2,4-triazole
-
Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde, 5-chlorosalicylaldehyde)
-
Pyruvic acid
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-amino-5-methylthio-1,2,4-triazole, the desired salicylaldehyde, and pyruvic acid in a suitable solvent.
-
Stir the reaction mixture vigorously at room temperature for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitate is filtered, washed with a small amount of cold solvent, and dried to yield the product as a mixture of diastereomers.
Protocol 2: Synthesis of 2-(Methylthio)-11,12-dihydro-5H-5,11-methanobenzo[g][2][3][4]triazolo[1,5-c][1][2][5]oxadiazocine-5-carboxylic Acids
This protocol details the synthesis of the bridged benzotriazolooxadiazocine scaffold using conventional heating.
Materials:
-
3-Amino-5-methylthio-1,2,4-triazole
-
Substituted salicylaldehyde
-
Pyruvic acid
-
Acetic acid or n-Butanol
Procedure:
-
Combine equimolar amounts of 3-amino-5-methylthio-1,2,4-triazole, the substituted salicylaldehyde, and pyruvic acid in a round-bottom flask.
-
Add glacial acetic acid or n-butanol as the solvent.
-
Heat the reaction mixture at reflux for 3-7 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.
Protocol 3: Biginelli-type Synthesis of Dihydropyrimidinones
This protocol outlines a general procedure for the synthesis of dihydropyrimidinones using a pyruvic acid derivative (in the form of a β-ketoester), an aldehyde, and urea.
Materials:
-
Ethyl acetoacetate (B1235776) (as a surrogate for the pyruvic acid component)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of the acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Tetrahydrotriazolopyrimidines and Benzotriazolooxadiazocines
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
| Tetrahydrotriazolopyrimidine | 3-Amino-5-methylthio-1,2,4-triazole, Salicylaldehydes, Pyruvic acid | Mechanical stirring, Room Temperature | 72 h | 58-69 |
| Benzotriazolooxadiazocine | 3-Amino-5-methylthio-1,2,4-triazole, Salicylaldehydes, Pyruvic acid | Reflux in Acetic Acid or n-BuOH | 3-7 h | Not specified |
Table 2: Yields of Dihydropyrimidinones from Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Moderate |
| Substituted Benzaldehydes | Ethyl acetoacetate | Thiourea | (NH₄)H₂PO₄ | Good |
| Various Aldehydes | Ethyl acetoacetate | Urea | Yb(OTf)₃ | High |
Visualizations
Pyruvate (B1213749) Metabolism Pathway
Pyruvic acid is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle. Understanding its metabolic fate provides context for its role as a versatile chemical building block.
Caption: Central role of pyruvate in cellular metabolism.
General Workflow for Multicomponent Synthesis of Heterocycles from Pyruvic Acid
This diagram illustrates the general experimental workflow for the synthesis of heterocyclic compounds using pyruvic acid in a multicomponent reaction.
Caption: Experimental workflow for MCRs using pyruvic acid.
Logical Relationship for Switchable Synthesis
This diagram illustrates the logical relationship where different reaction conditions applied to the same set of starting materials lead to distinct heterocyclic products.
Caption: Condition-dependent synthesis of different heterocycles.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
In Vivo Studies of Pyruvamide Administration: Application Notes and Protocols
Application Notes
Overview of Ethyl Pyruvate (B1213749)
Ethyl pyruvate (CH₃COCOOC₂H₅) is a stable, lipophilic derivative of pyruvate, a key intermediate in cellular metabolism.[1][4] Its stability in aqueous solutions makes it a more suitable candidate for therapeutic applications compared to pyruvate itself.[1] In numerous animal models of inflammatory and autoimmune disorders, EP has shown protective effects.[1]
Key Therapeutic Applications in Preclinical Models
-
Sepsis and Systemic Inflammation: EP has been shown to significantly increase survival in animal models of lethal sepsis, even when administered after the onset of the condition.[5][6] It works by attenuating the release of pro-inflammatory cytokines like TNF and high mobility group box 1 (HMGB1).[5][7]
-
Organ Injury and Ischemia-Reperfusion: Studies have demonstrated EP's ability to ameliorate organ damage in models of myocardial, hepatic, and intestinal ischemia-reperfusion injury.[4][8]
-
Neuroinflammation and Neurodegeneration: EP exhibits neuroprotective effects by suppressing inflammatory responses in the central nervous system.[9][10] It has been investigated in models of spinal cord injury and neurodegenerative diseases.[9][11]
-
Acute Pancreatitis: In murine models of acute pancreatitis, EP administration has been shown to reduce pancreatic injury and systemic inflammation.[12]
Mechanism of Action
The therapeutic effects of Ethyl Pyruvate are multifactorial and involve the modulation of several key signaling pathways:
-
Inhibition of NF-κB Signaling: EP can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[1][7] This is achieved, in part, by covalent modification of the p65 subunit of NF-κB.[7]
-
Suppression of HMGB1 Release: EP is a known inhibitor of the release of HMGB1, a late mediator of inflammation.[5][9][11]
-
Modulation of MAPK Pathways: EP has been observed to inhibit the activation of p38 mitogen-activated protein kinase (MAPK), another critical pathway in the inflammatory response.[5]
-
Antioxidant Effects: As a derivative of pyruvate, EP can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress-related cellular damage.[1]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical studies involving the administration of Ethyl Pyruvate.
Table 1: Efficacy of Ethyl Pyruvate in a Murine Sepsis Model
| Animal Model | Treatment Protocol | Outcome Measure | Result (Vehicle vs. EP) | Reference |
| Mice (Cecal Ligation and Puncture) | 40 mg/kg EP, i.p. at 24, 30, 48, and 54 hours post-CLP | Survival Rate | 30% vs. 88% | [5] |
Table 2: Effects of Ethyl Pyruvate on Sepsis-Induced Organ Dysfunction in Rats
| Animal Model | Treatment Protocol | Organ Function Marker | Result (Sham vs. CLP vs. CLP+EP) | Reference |
| Rats (Cecal Ligation and Puncture) | 100 mg/kg EP, i.p. post-CLP | Mitochondrial Cross-Sectional Area (µm²) | N/A vs. 0.641±0.460 vs. 0.231±0.110 | [13] |
| Rats (Cecal Ligation and Puncture) | 100 mg/kg EP, i.p. post-CLP | Mitochondrial Cytochrome C Release | 0.48±0.03 vs. 1.211±0.24 vs. 0.35±0.39 | [13] |
Table 3: Anticoagulant Effects of Ethyl Pyruvate in a Rat Endotoxemia Model
| Animal Model | Treatment Protocol | Coagulation Parameter | Result (LPS vs. LPS+EP) | Reference |
| Rats (LPS-induced DIC) | 40 and 60 mg/kg EP, i.v. 1 hour after LPS | Plasma TNF-α and IL-6 levels | Reduced with EP treatment | [14] |
| Rats (LPS-induced DIC) | 20, 40, and 60 mg/kg EP, i.v. 1 hour after LPS | Prothrombin Time Prolongation | Prevented by all EP doses | [14] |
| Rats (LPS-induced DIC) | 60 mg/kg EP, i.v. 1 hour after LPS | Platelet Count | Preserved with high-dose EP | [14] |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
This protocol is adapted from studies investigating the efficacy of Ethyl Pyruvate in a clinically relevant model of polymicrobial sepsis.[5]
1. Animal Model:
-
Species: Male BALB/c mice
-
Weight: 20-25 g
2. Materials:
-
Ethyl Pyruvate (Sigma-Aldrich)
-
Lactated Ringer's solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (22-gauge)
3. Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer fluid resuscitation (e.g., 1 ml of Lactated Ringer's solution subcutaneously).
4. Ethyl Pyruvate Administration:
-
Prepare a solution of Ethyl Pyruvate in Lactated Ringer's solution.
-
Administer Ethyl Pyruvate at a dose of 40 mg/kg via intraperitoneal (i.p.) injection at specified time points post-CLP (e.g., 24, 30, 48, and 54 hours).[5]
-
The control group receives an equivalent volume of the vehicle (Lactated Ringer's solution).
5. Monitoring and Endpoint:
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection).
-
The primary endpoint is typically survival, monitored for a period of up to 10 days.
Protocol 2: Lipopolysaccharide (LPS) Induced Endotoxemia in Rats
This protocol is based on studies evaluating the anti-inflammatory and anticoagulant effects of Ethyl Pyruvate in a model of systemic inflammation.[14]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 250-300 g
2. Materials:
-
Ethyl Pyruvate
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
Anesthetic
-
Intravenous (i.v.) catheter
3. Procedure:
-
Anesthetize the rat and place an i.v. catheter in a suitable vein (e.g., tail vein).
-
Infuse LPS intravenously at a dose of 30 mg/kg over a period of 4 hours to induce endotoxemia.
4. Ethyl Pyruvate Administration:
-
One hour after the initiation of LPS infusion, begin i.v. administration of Ethyl Pyruvate at the desired dosages (e.g., 20, 40, or 60 mg/kg) over 4 hours.[14]
-
The control group receives an equivalent volume of the vehicle.
5. Sample Collection and Analysis:
-
At the end of the infusion period, collect blood samples for analysis of plasma cytokines (TNF-α, IL-6), coagulation parameters (prothrombin time, platelet count), and markers of organ function.
-
Harvest tissues (e.g., lung, liver) for histological examination or molecular analysis (e.g., mRNA expression of tissue factor).
Visualizations
Signaling Pathway of Ethyl Pyruvate in Inflammation
Caption: Ethyl Pyruvate's anti-inflammatory mechanism.
Experimental Workflow for CLP Sepsis Model
Caption: Workflow for the CLP-induced sepsis model.
References
- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl Pyruvate Injection Enhances the Ischaemic Zone Viability in Burn Wounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Pyruvate Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate: a novel treatment for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl pyruvate decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 10. Ethyl Pyruvate Attenuates Microglial NLRP3 Inflammasome Activation via Inhibition of HMGB1/NF-κB/miR-223 Signaling [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ethyl pyruvate and analogs as potential treatments for acute pancreatitis: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo anticoagulant effect of ethyl pyruvate in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pyruvamide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyruvamide. The following information is designed to help optimize reaction yields and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.
Low or No Product Yield
Q1: I am experiencing a very low yield or no formation of this compound in my reaction. What are the potential causes?
A1: Low or no yield in this compound synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are the most common culprits and how to address them:
-
Poor Quality of Starting Materials:
-
Pyruvic Acid/Methyl Pyruvate (B1213749): The presence of impurities in your starting material can significantly hinder the reaction. Pyruvic acid is particularly susceptible to polymerization and degradation.
-
Troubleshooting: Ensure you are using freshly distilled or high-purity pyruvic acid or methyl pyruvate. If in doubt, purify the starting material before use.
-
-
Ammonia (B1221849) Source: The concentration and purity of your ammonia source (e.g., ammonium (B1175870) hydroxide, ammonia gas) are critical.
-
Troubleshooting: Use a fresh, properly stored source of ammonia. If using a solution, verify its concentration.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For the ammonolysis of methyl pyruvate, the reaction is often performed at or below room temperature to minimize side reactions. Reactions starting from pyruvic acid may require different temperature profiles.
-
Troubleshooting: Carefully control and monitor the reaction temperature. Experiment with a range of temperatures to find the optimal condition for your specific setup.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts.
-
Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
pH Control: The pH of the reaction mixture can influence the reactivity of the amine. If the medium is too acidic, the ammonia will be protonated and thus non-nucleophilic.
-
Troubleshooting: For reactions involving pyruvic acid, the pH should be carefully controlled to ensure the availability of the free amine for nucleophilic attack.
-
-
-
Presence of Water:
-
In the synthesis from methyl pyruvate, the presence of excess water can lead to hydrolysis of the ester starting material back to pyruvic acid, reducing the yield of the desired amide.
-
Troubleshooting: Use anhydrous solvents and reagents, and protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere.
-
-
Formation of Impurities and Side Products
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products is a common challenge in this compound synthesis. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Decarboxylation of Pyruvic Acid: Pyruvic acid can readily decarboxylate, especially at elevated temperatures, to form acetaldehyde (B116499) and carbon dioxide. This is a significant pathway for yield loss when starting from pyruvic acid.
-
Mitigation: Maintain a low reaction temperature. The rate of decarboxylation is highly temperature-dependent.
-
-
Dimerization and Polymerization of Pyruvic Acid: Pyruvic acid can undergo self-condensation reactions to form dimers and other polymeric byproducts.
-
Mitigation: Use fresh, pure pyruvic acid. Lowering the reaction temperature and concentration can also help to reduce the rate of these side reactions.
-
-
Hydrolysis of Methyl Pyruvate: As mentioned earlier, water can hydrolyze the ester, reducing the amount of starting material available for the amidation reaction.
-
Mitigation: Ensure anhydrous reaction conditions.
-
-
Side Reactions of Methyl Pyruvate with Ammonia: Besides the desired ammonolysis, other reactions can occur.
-
Mitigation: Optimizing the stoichiometry of the reactants and controlling the reaction temperature are key to favoring the desired amide formation.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of key reaction parameters on the yield of amide synthesis from esters and ammonia, providing a general guideline for optimizing your this compound synthesis. Specific yields for this compound are highly dependent on the exact experimental setup.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Temperature | Low (0-25 °C) | Generally higher for ammonolysis of esters. | Minimizes side reactions like hydrolysis and decomposition. |
| High (>50 °C) | Can increase reaction rate but may promote side reactions and decrease overall yield.[1] | Particularly detrimental for reactions involving thermally sensitive pyruvic acid. | |
| Reaction Time | Short | Incomplete conversion, leading to low yield. | |
| Optimal | Maximum conversion to the desired product. | Determined by reaction monitoring (TLC, HPLC). | |
| Long | Increased formation of byproducts, potentially lowering the isolated yield of the pure product. | ||
| Ammonia Concentration | Low | Incomplete reaction due to insufficient nucleophile. | |
| High | Can drive the reaction to completion but may complicate purification. | ||
| Solvent | Anhydrous | Favors amide formation from esters by preventing hydrolysis. | Essential for the methyl pyruvate route. |
| Protic (e.g., water) | Can lead to hydrolysis of the ester starting material. | ||
| Catalyst | Acid/Base | Can accelerate the reaction but may also promote side reactions if not chosen carefully. | Boric acid has been used as a catalyst in some amidation reactions.[1] |
Experimental Protocols
General Protocol for this compound Synthesis from Methyl Pyruvate and Ammonia
This protocol provides a general methodology for the synthesis of this compound from methyl pyruvate. Optimization of specific parameters may be required for your experimental setup.
Materials:
-
Methyl Pyruvate (high purity)
-
Ammonia solution (e.g., 7N in Methanol) or Ammonia gas
-
Anhydrous solvent (e.g., Methanol, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube or inert gas setup (e.g., Nitrogen, Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. If using ammonia gas, equip the flask with a gas inlet. If using a solution, use a dropping funnel. Protect the reaction from atmospheric moisture with a drying tube or by maintaining an inert atmosphere.
-
Reactant Preparation: Dissolve methyl pyruvate in the chosen anhydrous solvent in the reaction flask. Cool the solution in an ice bath.
-
Ammonia Addition: Slowly add the ammonia solution to the stirred, cooled solution of methyl pyruvate. If using ammonia gas, bubble it through the solution at a controlled rate.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a predetermined time. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude this compound can be purified by recrystallization.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.[2][3][4]
Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvents for the recrystallization of amides include water, ethanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.[4]
General Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air-drying on the filter or in a desiccator.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Pyruvamide Crystallization and Purification
This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvamide. Our goal is to offer practical solutions to common challenges encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments in a user-friendly question-and-answer format.
Crystallization Issues
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to high supersaturation or the melting point of the impure compound being lower than the crystallization temperature.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration of this compound.
-
Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling out.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to provide a nucleation site.[2]
-
Solvent System Modification: If the problem persists, consider using a different solvent or a solvent/anti-solvent system.
-
Q2: No crystals are forming, even after the solution has cooled. What's wrong?
A2: This is a common issue that can be caused by several factors, including insufficient supersaturation or the presence of impurities that inhibit nucleation.
-
Troubleshooting Steps:
-
Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2]
-
Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent.[1]
-
Lower the Temperature: Ensure the solution is thoroughly chilled in an ice bath after it has cooled to room temperature.
-
Try a Different Solvent: The chosen solvent may not be ideal. Refer to the solubility data to select a more appropriate one.
-
Q3: The crystal yield is very low. How can I improve it?
A3: A low yield can result from using too much solvent, incomplete crystallization, or loss of product during transfers.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the this compound.[3]
-
Maximize Crystallization Time: Allow the solution to cool slowly and remain in an ice bath for an adequate amount of time to ensure maximum precipitation.
-
Recover from Filtrate: If possible, concentrate the mother liquor by evaporating some of the solvent to obtain a second crop of crystals.
-
Careful Transfers: Be meticulous when transferring the crystalline product to minimize physical losses.
-
Q4: The resulting crystals are very small or needle-like, making them difficult to handle. How can I obtain larger crystals?
A4: Crystal size and morphology are influenced by the rate of cooling and the solvent system.
-
Troubleshooting Steps:
-
Slow Cooling: A slower rate of cooling generally promotes the growth of larger, more well-defined crystals.[3]
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.
-
Stirring: Gentle stirring during the cooling process can sometimes help in obtaining more uniform crystals, but vigorous stirring can lead to smaller crystals.
-
Purification Issues
Q5: After recrystallization, my this compound is still impure. What are the next steps?
A5: If a single recrystallization is insufficient, further purification steps are necessary.
-
Troubleshooting Steps:
-
Repeat Recrystallization: A second recrystallization can often significantly improve purity.
-
Column Chromatography: For impurities with different polarities, column chromatography is a highly effective purification method.[4][5]
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[6] Be aware that using too much charcoal can lead to product loss.[1]
-
Q6: I'm having trouble with the column chromatography separation. The compounds are eluting together.
A6: Poor separation in column chromatography is typically due to an inappropriate mobile phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems and gradients to find the optimal conditions for separation. A common starting point for amide compounds is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[7]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[8]
-
Check for Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.
-
Quantitative Data: Solubility of Pyrazinamide (A this compound Analog)
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Cyclohexane (10⁵x₂) | 1.73 | 2.11 | 2.57 | 3.14 | 3.82 | 4.65 | 5.66 | 6.89 |
| 1,4-Dioxane (10³x₂) | - | - | 7.55 | 8.65 | 9.89 | 11.31 | 12.93 | - |
| 1-Butanol (10³x₂) | 3.01 | 3.53 | 4.14 | 4.86 | 5.71 | 6.70 | 7.87 | 9.24 |
| 1-Propanol (10³x₂) | 3.93 | 4.64 | 5.48 | 6.47 | 7.64 | 9.02 | 10.65 | 12.58 |
| Ethanol (10³x₂) | 4.67 | 5.51 | 6.51 | 7.69 | 9.08 | 10.73 | 12.68 | 14.98 |
| Methanol (10³x₂) | 7.93 | 9.38 | 11.10 | 13.13 | 15.53 | 18.37 | 21.73 | 25.71 |
| N-Methyl-2-pyrrolidone (10³x₂) | 20.11 | 22.84 | 25.94 | 29.46 | 33.46 | 37.99 | 43.14 | 48.98 |
| Dimethyl Sulfoxide (10³x₂) | 35.45 | 39.81 | 44.70 | 50.18 | 56.34 | 63.25 | 71.01 | 81.60 |
| 1-Octanol (10³x₂) | 1.11 | 1.30 | 1.53 | 1.80 | 2.11 | 2.48 | 2.91 | 3.42 |
Experimental Protocols
1. Recrystallization Protocol (Single Solvent)
This protocol outlines a general procedure for purifying this compound using a single solvent.
-
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Use the solubility data table as a guide.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
-
2. Column Chromatography Protocol
This protocol provides a general method for purifying this compound using column chromatography.
-
Methodology:
-
Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase.[7] A typical mobile phase for a carboxamide might be a gradient of ethyl acetate in hexane. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
3. Anti-Solvent Crystallization Protocol
This method is useful when a single suitable solvent for recrystallization is difficult to find.
-
Methodology:
-
Solvent/Anti-Solvent Selection: Choose a "solvent" in which this compound is readily soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "solvent" at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution with stirring until the solution becomes slightly turbid, indicating the onset of precipitation.[10]
-
Crystallization: Allow the mixture to stand and cool to allow for complete crystal formation. Chilling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals.
-
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A logical troubleshooting workflow for common this compound crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. athabascau.ca [athabascau.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pyruvamide Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyruvamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis. As an α-keto amide, this compound can be hydrolyzed to pyruvic acid and ammonia. This reaction is influenced by pH, temperature, and the presence of catalytic species in the buffer. Additionally, like many carbonyl-containing compounds, this compound may be sensitive to light (photodegradation).
Q2: How does pH affect the stability of this compound solutions?
A2: The rate of hydrolysis of this compound is highly dependent on the pH of the solution. Both acidic and especially alkaline conditions can catalyze the breakdown of the amide bond. Generally, amides are more stable at a neutral pH, but the optimal pH for maximum stability should be determined empirically for your specific formulation. Extreme pH values should be avoided during preparation and storage.[1][2][3][4]
Q3: My this compound solution has turned yellow and a precipitate has formed. What could be the cause?
A3: Yellowing and precipitation can be indicators of this compound degradation. The formation of pyruvic acid and subsequent potential polymerization or reaction with other components in the solution could lead to colored byproducts and insoluble materials. It is also possible that the solubility of this compound or its degradation products is exceeded under your storage conditions. We recommend analyzing the solution for degradation products and verifying the solubility of this compound in your specific buffer system.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving involves high temperatures (typically 121°C), which can significantly accelerate the degradation of this compound.[5][6] It is strongly advised to avoid autoclaving. Sterile filtration using a 0.22 µm filter is the recommended method for sterilizing this compound solutions.
Q5: What are the expected degradation products of this compound in an aqueous solution?
A5: The primary degradation product from hydrolysis is pyruvic acid and ammonia. Under photolytic stress, other degradation products could be formed through pathways like alpha-cleavage.[1] It is crucial to perform forced degradation studies to identify potential degradation products under various stress conditions.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper pH | 1. Measure the pH of your stock solution and experimental buffers. 2. Prepare fresh solutions in a buffer system with a pH between 6.0 and 7.5. 3. Perform a pH stability study to determine the optimal pH for your application (see Experimental Protocols). |
| Thermal degradation | 1. Store this compound solutions at recommended temperatures (typically 2-8°C or frozen). Avoid repeated freeze-thaw cycles. 2. Prepare solutions fresh before each experiment if possible. 3. If experiments are conducted at elevated temperatures, minimize the incubation time of the this compound solution. |
| Photodegradation | 1. Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Contamination of stock solution | 1. Prepare a fresh stock solution from a new batch of solid this compound. 2. Analyze the old stock solution for purity and degradation products using a stability-indicating method like HPLC. |
Issue 2: Precipitate Formation in Solution
| Possible Cause | Troubleshooting Steps |
| Low solubility | 1. Verify the solubility of this compound in your specific buffer and at the intended storage temperature. 2. Consider using a co-solvent if appropriate for your experimental system, but first verify its compatibility with this compound. |
| Degradation product precipitation | 1. The precipitate may be a degradation product. Analyze the supernatant and the precipitate (if possible) to identify the components. 2. Follow the steps in "Issue 1" to minimize degradation. |
| Buffer incompatibility | 1. Ensure that the chosen buffer salts do not react with this compound or its degradation products. 2. Test the stability of this compound in alternative buffer systems. |
Quantitative Data on this compound Stability
Disclaimer: The following data are illustrative, based on the general behavior of α-keto amides, and are intended to demonstrate expected trends. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Half-life of this compound in Aqueous Buffers at 25°C
| pH | Estimated Half-life (t½) |
| 3.0 | 48 hours |
| 5.0 | 200 hours |
| 7.0 | 500 hours |
| 9.0 | 24 hours |
Table 2: Illustrative Effect of Temperature on this compound Degradation at pH 7.0
| Temperature (°C) | Estimated Half-life (t½) |
| 4 | > 2000 hours |
| 25 | 500 hours |
| 37 | 150 hours |
| 60 | 20 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) and dilute it to the desired concentration (e.g., 100 µg/mL) in the respective stressor solutions.
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the this compound solution (in a neutral buffer, e.g., pH 7.0 phosphate (B84403) buffer) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution (in a neutral buffer) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm or a wavelength maximum determined by UV scan).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. Water pH and Pesticide Activity [growertalks.com]
- 4. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 5. Hydrolysis of phosphoenolpyruvate catalyzed by phosphoenolpyruvate carboxylase from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-dimethyl-2-oxopropanamide | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: NMR Analysis of Pyruvamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common artifacts and addressing frequently asked questions related to the Nuclear Magnetic Resonance (NMR) analysis of Pyruvamide.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during the NMR analysis of this compound.
Issue 1: Multiple sets of peaks observed for a pure sample of this compound.
-
Question: My 1H NMR spectrum of a highly pure this compound sample shows duplicate or multiple signals for what should be a single proton environment. Are these impurities?
-
Answer: While impurities are always a possibility, in the case of this compound and other N-substituted amides, the presence of multiple peaks for the same proton is often due to the presence of rotamers .
-
Explanation: The amide C-N bond in this compound has a partial double bond character, which restricts free rotation. This leads to the existence of two or more stable conformations, known as rotamers (or conformational isomers), which are in slow exchange on the NMR timescale at room temperature.[1][2] Each rotamer will have a unique set of chemical shifts for its protons.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple peak observation.
-
Experimental Protocol: Variable Temperature (VT) NMR
-
Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire a standard 1H NMR spectrum at room temperature.
-
Incrementally increase the temperature of the NMR probe (e.g., in 10-15 °C steps).
-
Acquire a 1H NMR spectrum at each temperature point.
-
Monitor the chemical shifts and line shapes of the duplicated peaks. If they are due to rotamers, the peaks will broaden and eventually coalesce into a single, averaged signal at a sufficiently high temperature.[3]
-
Issue 2: Broad or distorted peaks in the spectrum.
-
Question: The peaks in my this compound NMR spectrum are broad and poorly resolved. What could be the cause?
-
Answer: Broad peaks can arise from several factors, including poor sample preparation, instrument issues, or chemical exchange phenomena.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor Shimming | The magnetic field homogeneity is crucial for sharp lines. Re-shim the spectrometer, particularly the Z1 and Z2 shims, until the lock signal is maximized and stable. |
| Sample Concentration | Highly concentrated samples can be viscous, leading to broader lines. Dilute your sample to an optimal concentration (typically 5-25 mg for 1H NMR in 0.6-0.7 mL of solvent).[4] |
| Presence of Solids | Undissolved particles will severely degrade spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. Use high-purity solvents and avoid contact with metal spatulas. If suspected, passing the sample solution through a chelating resin may help. |
| Chemical Exchange | Protons involved in chemical exchange (e.g., the amide N-H proton) can appear as broad signals. This is a characteristic of the molecule and can be influenced by solvent, temperature, and pH. |
Issue 3: Inaccurate integration of signals.
-
Question: The integration of my this compound signals is not consistent or does not reflect the expected proton ratios. Why is this happening?
-
Answer: Accurate integration is critical for quantitative analysis and relies on proper experimental setup and data processing.
-
Troubleshooting Steps:
| Parameter | Recommendation for Quantitative NMR |
| Relaxation Delay (d1) | Ensure complete relaxation of all protons between scans. Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest. A longer d1 is crucial for accurate quantification.[5] |
| Pulse Angle | Use a 30° or 45° pulse angle instead of a 90° pulse to ensure all protons are uniformly excited, especially when the relaxation delay is not sufficiently long.[6] |
| Signal-to-Noise Ratio (S/N) | A low S/N can lead to integration errors. Increase the number of scans to improve the S/N. The S/N increases with the square root of the number of scans. |
| Baseline Correction | A distorted baseline will lead to inaccurate integrals. Perform careful manual baseline correction after Fourier transformation. |
| Phasing | Incorrect phasing of the spectrum will result in distorted peak shapes and incorrect integrals. Manually phase the spectrum to ensure all peaks have a pure absorption line shape.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shifts for this compound?
A1: The exact chemical shifts for this compound will be dependent on the solvent, concentration, and temperature. However, based on the functional groups present, the expected regions are:
| Proton (1H) | Approximate Chemical Shift (ppm) | Carbon (13C) | Approximate Chemical Shift (ppm) |
| Amide (N-H) | 7.0 - 8.5 (often broad) | Carbonyl (C=O, amide) | 160 - 170 |
| Pyruvoyl CH3 | 2.3 - 2.6 | Carbonyl (C=O, ketone) | 190 - 200 |
| Aromatic/Substituent Protons | Dependent on the substituent on the amide nitrogen | Pyruvoyl CH3 | 25 - 30 |
Note: These are estimated ranges. It is recommended to consult spectral databases or perform 2D NMR experiments for unambiguous assignment.
Q2: How can I confirm the presence of an amide N-H proton signal?
A2: The amide proton is an exchangeable proton. To confirm its signal, you can perform a D2O exchange experiment.[3]
-
Experimental Protocol: D2O Exchange
-
Acquire a 1H NMR spectrum of your this compound sample in a non-protic deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a small drop of deuterium (B1214612) oxide (D2O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Re-acquire the 1H NMR spectrum.
-
The signal corresponding to the amide N-H proton will decrease in intensity or disappear completely due to the exchange with deuterium.
-
Q3: My this compound sample is not soluble in common NMR solvents. What are my options?
A3: If solubility is an issue in standard solvents like CDCl3, try more polar aprotic solvents such as DMSO-d6 or DMF-d7. For aqueous solubility, D2O can be used, but be aware that the amide proton will exchange with the solvent and become invisible.[7]
Q4: What is the best way to prepare a this compound sample for quantitative NMR (qNMR)?
A4: For accurate quantitative analysis, follow these steps:
Caption: Recommended workflow for qNMR sample preparation.
-
Key Considerations for qNMR Sample Preparation:
-
Internal Standard: Use a stable, non-reactive internal standard with sharp signals that do not overlap with your analyte signals.
-
Accurate Weighing: Use a calibrated analytical balance.
-
Solvent Volume: Use a calibrated pipette for accurate solvent volume.
-
Homogeneity: Ensure the final solution is homogeneous.[8]
-
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Synthesis and Purification of Pyruvamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of pyruvamide.
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound?
A common and straightforward method for synthesizing this compound is the ammonolysis of an ethyl pyruvate (B1213749) precursor.[1][2][3] In this reaction, ethyl pyruvate is treated with ammonia (B1221849), which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, leading to the formation of this compound and ethanol (B145695) as a byproduct.
Q2: What are the most likely impurities in a this compound synthesis?
The primary impurities can include unreacted starting materials such as ethyl pyruvate, and potential side products from the hydrolysis of this compound back to pyruvic acid, especially if the workup conditions are not carefully controlled.[4] Additionally, self-condensation products of pyruvic acid or ethyl pyruvate may form under certain conditions.
Q3: Which purification techniques are most effective for this compound?
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5][6][7][8][9] Column chromatography can also be employed for more challenging separations or to remove impurities with similar solubility profiles.[10][11][12]
Q4: How can I assess the purity of my synthesized this compound?
Several analytical techniques can be used to determine the purity of this compound. Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of the reaction and assessing the number of components in the product mixture.[13] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.[11][12][14] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[10][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying any impurities present.[17][18][19][20][21]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[13] Ensure that the ammonia source is not depleted.
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate. Conversely, excessively high temperatures could promote side reactions or degradation of the product.
-
Loss During Workup: this compound has some water solubility, so significant amounts can be lost during aqueous washes. Minimize the volume of water used for extraction and consider back-extracting the aqueous layers with an organic solvent.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, especially during workup.[4][22][23][24] It is advisable to work with neutral pH conditions where possible.
-
Issue 2: Product is an Oil or Fails to Crystallize
-
Question: My this compound product is an oil and will not crystallize, or it remains in solution after cooling. What steps can I take to induce crystallization?
-
Answer:
-
Presence of Impurities: Impurities can significantly inhibit crystallization. Consider purifying the crude product by column chromatography before attempting recrystallization.
-
Incorrect Solvent: The chosen recrystallization solvent may not be suitable. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6][7][8][9]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seeding: If a small amount of pure, crystalline this compound is available, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent Polarity: If using a single solvent is unsuccessful, a two-solvent system can be effective.[6] Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.
-
Issue 3: Multiple Spots on TLC After Purification
-
Question: Even after purification, my TLC plate shows multiple spots. What could be the reason?
-
Answer:
-
Co-eluting Impurities: In column chromatography, impurities with similar polarity to this compound may co-elute. Try using a different solvent system or a gradient elution to improve separation.
-
Degradation on TLC Plate: The silica (B1680970) gel on a TLC plate is slightly acidic and can sometimes cause sensitive compounds to decompose, leading to the appearance of extra spots.
-
Incomplete Drying: Residual solvent in the purified product can sometimes appear as a separate spot on the TLC plate. Ensure the product is thoroughly dried under vacuum.
-
Hydrolysis during Storage: this compound may slowly hydrolyze if stored in the presence of moisture. Store the purified product in a desiccator.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Pyruvate
This protocol describes the synthesis of this compound via the ammonolysis of ethyl pyruvate.
Materials:
-
Ethyl pyruvate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve ethyl pyruvate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of concentrated aqueous ammonia to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.[13]
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
This protocol provides a general method for the purification of solid this compound by recrystallization.[5][6][7][8][9]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)
-
Boiling chips
-
Erlenmeyer flasks
-
Hirsch or Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a boiling chip.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of the hot solvent until it does.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography of this compound
This protocol outlines a general procedure for purifying this compound using column chromatography.[10][11][12]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.
-
Add a thin layer of sand to the top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in test tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Suggested Solvents for this compound Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. |
| Ethyl Acetate | A good starting point for moderately polar compounds. | |
| Ethyl Acetate / Hexane | A two-solvent system that can be fine-tuned for optimal crystallization.[6] | |
| Column Chromatography | Hexane / Ethyl Acetate | A common eluent system for separating compounds of moderate polarity. The ratio can be adjusted based on TLC results. |
| Dichloromethane / Methanol | A more polar eluent system for compounds that are not well-eluted with hexane/ethyl acetate. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Typical Conditions |
| TLC | Reaction monitoring, fraction analysis | Stationary Phase: Silica gel 60 F254. Mobile Phase: 50% Ethyl Acetate in Hexane (adjust as needed). Visualization: UV light (254 nm) or potassium permanganate (B83412) stain. |
| HPLC | Quantitative purity determination | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile (B52724) with 0.1% formic acid. Detection: UV at 210 nm.[11][12][14] |
| GC-MS | Identification of volatile impurities | Column: DB-5ms or equivalent. Temperature Program: Start at 50°C, ramp to 250°C. Ionization: Electron Ionization (EI).[10][15][16] |
| ¹H NMR | Structural confirmation and impurity identification | Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Expected Signals: A singlet for the methyl protons and a broad singlet for the amide protons.[17][18][19][20] |
Visualizations
Caption: Synthesis of this compound via Ammonolysis.
Caption: Purification Workflow for this compound.
References
- 1. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. agilent.com [agilent.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. hmdb.ca [hmdb.ca]
- 18. Hyperpolarized [1-13C]pyruvate NMR spectroscopy reveals transition of tumor energy metabolism in microscale multicellular spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-linking and 1H n.m.r. spectroscopy of the pyruvate dehydrogenase complex of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hmdb.ca [hmdb.ca]
- 21. researchgate.net [researchgate.net]
- 22. arabjchem.org [arabjchem.org]
- 23. Khan Academy [khanacademy.org]
- 24. Acidic and basic amide hydrolysis - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with Pyruvamide
Disclaimer: "Pyruvamide" (2-oxopropanamide) is a known chemical entity, but detailed public information regarding its solubility challenges in a drug development context is limited.[1][2][3] This guide is therefore based on established principles for overcoming solubility issues for poorly water-soluble, small molecule compounds, using this compound as a representative example. The data and protocols provided are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous cell culture media. What is happening and how can I fix it?
A1: This common issue is known as "crashing out" or "solvent shifting." this compound is likely highly soluble in 100% DMSO but poorly soluble in the predominantly aqueous environment of your media.[4] When the DMSO stock is diluted, the solvent polarity increases dramatically, causing the compound to exceed its solubility limit and precipitate.[4][5]
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require a larger volume to achieve your final concentration but will reduce the magnitude of the solvent shift.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in cell-based assays should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]
-
Use a Co-solvent: Incorporate a pharmaceutically acceptable co-solvent like PEG 400 or ethanol (B145695) into your aqueous medium to increase the overall solvent capacity for this compound.[6][7][8]
-
Employ Solubilizing Excipients: Consider using agents like cyclodextrins or surfactants (e.g., Polysorbate 80) which can encapsulate hydrophobic molecules and increase their apparent solubility in water.[9][10]
Q2: I am observing inconsistent results in my in-vitro assays. Could this be related to this compound's solubility?
A2: Absolutely. Poor aqueous solubility is a major cause of experimental variability. If this compound is not fully dissolved, its effective concentration at the target site will be lower than intended and can vary between experiments. Precipitation, even if not visible, can lead to inaccurate and non-reproducible data. It is crucial to ensure the compound is fully solubilized in your assay buffer at the highest concentration tested.[11]
Q3: Can I use heating or sonication to help dissolve this compound?
A3: Yes, these methods can aid dissolution by providing the energy needed to break down the crystal lattice.[4] However, use them with caution. These techniques can create a temporary, supersaturated state.[4] The solution may appear clear initially but can precipitate over time, especially with temperature changes.[4][5] Always confirm the thermal stability of this compound before heating and check for precipitation after the solution has equilibrated to the experimental temperature.
Q4: How do I select the best solubilization strategy for my specific experiment?
A4: The optimal strategy depends on the experimental system (e.g., in-vitro assay vs. in-vivo study), the required concentration of this compound, and the tolerance of the system to excipients. A systematic approach is recommended. Start with simple methods like pH adjustment (if the molecule is ionizable) and co-solvents, then move to more complex formulations involving surfactants or solid dispersions if needed.[11][12]
Data Presentation: Solubility Profile of this compound
The following tables provide hypothetical but plausible solubility data for this compound to guide formulation development.
Table 1: Approximate Solubility of this compound in Common Solvents
| Solvent | Category | Approx. Solubility (mg/mL) | Notes |
| Water | Aqueous Buffer | < 0.1 | Practically insoluble.[11] |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | Poorly soluble in physiological buffers. |
| DMSO | Polar Aprotic | > 100 | Excellent for high-concentration stock solutions.[5] |
| DMF | Polar Aprotic | > 100 | Similar to DMSO, good for stock solutions. |
| Ethanol | Polar Protic | ~10-20 | Can be used as a co-solvent. |
| PEG 400 | Co-solvent / Polymer | ~25-50 | Useful for both in-vitro and in-vivo formulations.[8] |
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical) (Assuming this compound has a weakly basic pKa)
| pH of Aqueous Buffer | Approx. Solubility (mg/mL) | Rationale |
| 3.0 | 0.5 | Increased solubility due to protonation at acidic pH. |
| 5.0 | 0.2 | Moderate solubility. |
| 7.4 | < 0.1 | Minimal solubility near neutral pH. |
| 9.0 | < 0.1 | Remains poorly soluble at basic pH. |
Table 3: Effect of Solubilizing Excipients on Apparent Aqueous Solubility (pH 7.4)
| Excipient | Concentration (% w/v) | Approx. Apparent Solubility (mg/mL) | Mechanism |
| Polysorbate 80 (Tween® 80) | 1% | 0.8 | Micellar solubilization.[9] |
| HP-β-CD | 5% | 1.5 | Inclusion complex formation.[12] |
| Solutol® HS 15 | 2% | 1.2 | Micellar solubilization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution into experimental media.
Materials:
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube or glass vial
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weigh out 8.71 mg of this compound powder and transfer it to the sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly for 2-3 minutes until the solid is completely dissolved and the solution is clear.
-
Store the stock solution at -20°C, protected from light and moisture. Before each use, thaw the vial completely and vortex to ensure homogeneity.[4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Add 198 µL of the aqueous buffer to a well in the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to this well. Mix thoroughly by pipetting up and down. This creates a starting concentration of 100 µM with 1% DMSO.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next (which already contains 100 µL of buffer), mixing at each step.
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect each well against a light source for signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is the approximate kinetic solubility under these conditions.[4][13]
Visualizations: Workflows and Mechanisms
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.
Caption: Impact of solubility on this compound's biological activity.
References
- 1. This compound | C3H5NO2 | CID 79088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 631-66-3 [chemicalbook.com]
- 3. This compound CAS#: 631-66-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Side reactions to avoid in Pyruvamide synthesis
Welcome to the technical support center for Pyruvamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound from pyruvic acid?
A1: The primary side reactions in this compound synthesis involve the inherent reactivity of the α-keto acid functional group and the conditions of the amide bond formation. The most common issues include:
-
Hydrolysis: Both the starting material (pyruvic acid, if activated) and the final this compound product can be susceptible to hydrolysis, especially in the presence of excess water, strong acids, or bases. This leads to the regeneration of pyruvic acid and the corresponding amine, reducing the overall yield.
-
Racemization: While pyruvic acid itself is achiral, if a chiral amine is used, the conditions of the coupling reaction (particularly the use of base) can lead to racemization of the adjacent chiral center in the amine. For derivatives of pyruvic acid with a chiral center at the α-position, there is a significant risk of racemization due to the acidity of the α-proton when the carboxylate is activated.
-
Byproduct Formation from Coupling Reagents: Many common coupling reagents generate byproducts that can be difficult to remove and may complicate purification. For example, carbodiimides like DCC and EDC form urea (B33335) byproducts (DCU and EDU).
-
Polymerization/Self-Condensation: Pyruvic acid is known to be unstable and can undergo self-condensation or polymerization, especially at elevated temperatures or high concentrations. This can lead to a complex mixture of side products and a lower yield of the desired this compound.
Q2: I am observing a significant amount of unreacted pyruvic acid in my final product. What could be the cause?
A2: Unreacted pyruvic acid in your final product mixture can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a deactivated coupling reagent.
-
Hydrolysis of this compound: The this compound product may have hydrolyzed back to pyruvic acid during the reaction or workup. This is more likely if the workup conditions are strongly acidic or basic and involve aqueous solutions.[1]
-
Poor Activation of Pyruvic Acid: The coupling reagent may not be efficiently activating the carboxylic acid group of pyruvic acid, leading to a low conversion rate.
Q3: My purified product shows low optical purity. What could be the cause and how can I prevent it?
A3: Low optical purity, or racemization, is a common issue when working with chiral molecules in amide coupling reactions. The primary cause is the activation of the carboxylic acid, which can increase the acidity of protons on adjacent chiral carbons. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate that loses its stereochemical information.
To minimize racemization:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as HATU or other uronium/aminium salts, often in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole).
-
Base Selection: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. Use the minimum necessary amount of base.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of enolization and subsequent racemization.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of activated intermediate or product. 3. Polymerization of pyruvic acid. | 1. Increase reaction time or temperature cautiously. Ensure coupling reagent is fresh and active. 2. Use anhydrous solvents and reagents. Perform an aqueous workup under neutral or mildly acidic conditions. 3. Maintain a low reaction temperature. Add pyruvic acid slowly to the reaction mixture. |
| Difficult Purification (Insoluble white precipitate) | 1. Formation of dicyclohexylurea (DCU) from DCC coupling reagent. 2. Formation of other insoluble byproducts. | 1. If using DCC, filter the crude reaction mixture to remove DCU before workup. Consider switching to a water-soluble carbodiimide (B86325) like EDC, whose urea byproduct can be removed with an aqueous wash. 2. Optimize reaction conditions to minimize side product formation. Use appropriate chromatographic techniques for purification. |
| Presence of Unexpected Peaks in NMR/LC-MS | 1. Formation of N-acylurea byproduct (from carbodiimide reagents). 2. Guanidinylation of the amine starting material (from uronium reagents like HBTU/HATU). 3. Byproducts from self-condensation of pyruvic acid. | 1. Add the amine to the reaction mixture shortly after the activation of the carboxylic acid to minimize the rearrangement to N-acylurea. 2. Use phosphonium-based reagents (e.g., PyBOP) or ensure the correct order of addition (pre-activation of the acid before adding the amine). 3. Keep the reaction temperature low and avoid high concentrations of pyruvic acid. |
Data on Coupling Reagent Byproducts
The choice of coupling reagent is critical in determining the side products you may encounter. The following table summarizes the byproducts of common coupling reagents.
| Coupling Reagent Class | Example(s) | Primary Byproduct | Characteristics and Removal |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide) | DCU (Dicyclohexylurea) | Insoluble in most organic solvents; removed by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDU (a water-soluble urea) | Soluble in water; removed by aqueous workup.[2] | |
| Uronium/Aminium Salts | HBTU, HATU | Tetramethylurea | Water-soluble; removed by aqueous workup. |
| Phosphonium Salts | PyBOP | Tripyrrolidinophosphine oxide | Water-soluble; removed by aqueous workup. |
Experimental Protocols
Below are generalized protocols for this compound synthesis using common coupling reagents. Note: These are starting points and may require optimization for specific substrates and scales. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: this compound Synthesis using EDC/HOBt
This method utilizes a water-soluble carbodiimide, which simplifies purification.
Reagents:
-
Pyruvic acid (1.0 eq)
-
Amine (e.g., ammonia (B1221849) source or primary/secondary amine) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve pyruvic acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt and DIPEA to the solution and stir for 10 minutes.
-
Add EDC to the mixture and stir for another 15-20 minutes at 0 °C to allow for the formation of the active ester.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: this compound Synthesis using HATU
HATU is a highly efficient coupling reagent known for fast reaction times and low racemization.
Reagents:
-
Pyruvic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve pyruvic acid and HATU in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution. The solution may change color. Stir for 10-15 minutes for pre-activation.
-
Add the amine to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification steps outlined in Protocol 1.
Visual Troubleshooting and Workflows
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Enhancing Pyruvamide Derivatization Efficiency
Welcome to the technical support center for Pyruvamide derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the chemical derivatization of pyruvate (B1213749) and other α-keto acids for chromatographic analysis.
It is a common challenge in metabolomics that α-keto acids like pyruvate are highly reactive and often unstable during sample processing.[1] Derivatization is a critical step to increase the stability, volatility, and detectability of these compounds for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][3] This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you enhance the efficiency and reliability of your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of pyruvate and other α-keto acids necessary for GC-MS analysis?
A1: Derivatization is essential for GC-MS analysis of α-keto acids for several key reasons:
-
Increases Volatility: α-keto acids are polar and non-volatile. Derivatization, typically through silylation, replaces active hydrogens on carboxyl and hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups, which significantly lowers their boiling point and allows them to be vaporized in the GC inlet without decomposition.[3]
-
Enhances Thermal Stability: The derivatized forms of these acids are more stable at the high temperatures used in GC analysis.[2]
-
Improves Chromatographic Behavior: The process reduces peak tailing and improves peak shape and resolution by masking polar functional groups that can interact with the GC column.[2]
-
Prevents Isomerization: A preliminary methoximation step converts the reactive keto group into an oxime, preventing the formation of multiple tautomers (isomers) that would otherwise lead to multiple peaks for a single analyte.[2]
Q2: What are the most common derivatization methods for pyruvate analysis?
A2: The choice of method depends on the analytical instrument:
-
For GC-MS: The most widely used method is a two-step reaction involving methoximation followed by silylation .[2][3] Methoxyamine hydrochloride (MeOx) is used to stabilize the keto group, followed by a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the carboxyl group.[2]
-
For HPLC-Fluorescence Detection: Pre-column derivatization with a fluorescent tagging reagent is common. Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent derivatives, allowing for very sensitive detection.[4]
-
For LC-MS/MS: Derivatization is used to improve ionization efficiency and chromatographic retention. Reagents like 3-Nitrophenylhydrazine (3-NPH) are used to add a tag that is readily ionized, enhancing detection limits.[5]
Q3: Can I use a one-step silylation protocol for pyruvate?
A3: While a one-step silylation using only MSTFA is possible, it can sometimes lead to challenges. For instance, the direct silylation of lactate (B86563) and pyruvate can result in derivatives that are difficult to separate chromatographically. A two-step protocol (methoximation then silylation) is generally recommended because it "locks" the keto group, preventing the formation of multiple derivative products and often leading to better and more reproducible separation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of pyruvate and other α-keto acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Incomplete Derivatization) | 1. Presence of Moisture: Silylating reagents are extremely sensitive to water, which consumes the reagent and inhibits the reaction. | 1. Ensure samples are completely dry before adding reagents. Use a lyophilizer or vacuum concentrator. Store reagents under inert gas (Nitrogen or Argon) and use anhydrous solvents.[2] |
| 2. Suboptimal Reaction Conditions: Reaction time or temperature may be insufficient. | 2. Optimize incubation time and temperature. For methoximation, 90 minutes at 30°C is common. For silylation, 30 minutes at 37°C is a good starting point.[2] For difficult compounds, increasing the temperature or time may be necessary. | |
| 3. Insufficient Reagent: The molar excess of the derivatizing agent may be too low. | 3. Increase the concentration of the derivatization reagent. A significant molar excess is typically required for complete reaction. | |
| Multiple or Split Peaks for a Single Analyte | 1. Incomplete Methoxyimation: If the keto group is not fully derivatized, tautomers can form, leading to multiple silylated derivatives. | 1. Ensure the methoximation step goes to completion by optimizing reaction time and temperature. |
| 2. Partial Derivatization: Not all active sites on the molecule have reacted. | 2. Increase the amount of silylating reagent and/or extend the reaction time and temperature. The addition of a catalyst like Trimethylchlorosilane (TMCS) to the silylating reagent can also increase reactivity. | |
| 3. Acidic Sample Conditions (HPLC): For some HPLC derivatization methods, an overly acidic sample injected onto the column can cause peak splitting. | 3. Adjust the pH of the final sample solution before injection. For example, when using DMB, diluting the final reaction mixture with a basic solution (e.g., 65 mM NaOH) can resolve split peaks.[4] | |
| Poor Separation of Pyruvate and Lactate | 1. Co-elution of Derivatives: The derivatized forms of pyruvate and lactate can have very similar chromatographic properties. | 1. A two-step derivatization (methoximation + silylation) often provides better separation than a single-step silylation. Alternatively, optimizing the GC oven temperature program (e.g., using a slower ramp rate) can improve resolution. |
| Derivative Instability / Signal Loss Over Time | 1. Hydrolysis: Silyl derivatives are susceptible to hydrolysis if exposed to moisture. | 1. Analyze samples as soon as possible after derivatization. Tightly cap vials and store them in a dry environment. Consider using an autosampler with cooling capabilities. |
| 2. Degradation of Reagent: The derivatizing agent may have degraded due to improper storage. | 2. Use fresh, high-quality reagents. Store them in a desiccator or under inert gas, away from light and moisture. |
Experimental Protocol: Two-Step Derivatization for GC-MS
This protocol details the standard methoximation and silylation procedure for analyzing pyruvate and other α-keto acids in biological extracts.
Reagents and Materials:
-
Dried biological extract or standard
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Heating block or incubator
-
GC-MS vials with micro-inserts
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. Lyophilize or use a vacuum concentrator to remove all traces of water and solvents. This step is critical for success.
-
-
Step 1: Methoxyimation
-
Add 50 µL of the Methoxyamine hydrochloride solution to the dried sample.
-
Vortex vigorously for 1 minute to ensure complete dissolution and mixing.
-
Incubate the mixture at 30°C for 90 minutes with agitation. This reaction protects the ketone groups.[2]
-
-
Step 2: Silylation
-
After the methoximation step, add 80 µL of MSTFA + 1% TMCS to the same vial.
-
Vortex vigorously for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes with agitation.[2] This reaction derivatizes the acidic protons on carboxyl and hydroxyl groups.
-
-
Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert.
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data: Reaction Condition Optimization
Optimizing derivatization parameters is crucial for achieving reproducible and accurate quantification. The following table summarizes typical conditions for the two-step derivatization of α-keto acids.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Analytes) | Rationale & Notes |
| Methoxyimation Temp. | 30°C | 37°C | Higher temperatures can speed up the reaction but may degrade sensitive analytes. 30°C is generally sufficient. |
| Methoxyimation Time | 90 min | 120 min | 90 minutes is standard for most α-keto acids.[2] More complex or sterically hindered molecules may require longer incubation. |
| Silylation Temp. | 37°C | 60°C | 37°C is effective for pyruvate.[2] Higher temperatures (up to 70°C) can be used to derivatize more resistant groups but may increase byproduct formation. |
| Silylation Time | 30 min | 60 min | 30 minutes is typically adequate.[2] If incomplete derivatization is suspected, extending the time is a valid optimization step. |
| Reagent (Silylation) | MSTFA + 1% TMCS | BSTFA + 1% TMCS | MSTFA and its byproducts are generally more volatile than those from BSTFA, leading to less interference with early-eluting peaks. TMCS acts as a catalyst to improve reaction efficiency. |
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes and decision points in pyruvic acid derivatization.
Caption: General workflow for two-step derivatization of pyruvic acid for GC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Pyruvamide During Storage
Disclaimer: There is limited publicly available data specifically on the degradation of Pyruvamide. The following information is based on general chemical principles of α-keto amides and related molecules. It is intended to be a guide for researchers, scientists, and drug development professionals. We strongly recommend performing in-house stability studies for your specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Based on its α-keto amide structure, the primary factors contributing to the degradation of this compound are likely:
-
Moisture/Humidity: Can lead to hydrolysis of the amide bond.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.
-
Oxidizing Agents: The ketone group may be susceptible to oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To minimize degradation of solid this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.
-
Humidity: Store in a tightly sealed container with a desiccant to protect from moisture.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: How should I store solutions of this compound?
A3: this compound is expected to be less stable in solution. For short-term storage:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store at 2-8°C for no longer than 24 hours.
-
Protect from light.
-
The stability of this compound in solution is highly dependent on the pH of the solvent. It is advisable to buffer the solution to a pH where this compound exhibits maximum stability (this would need to be determined experimentally, but neutral pH is a reasonable starting point).
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound may be indicated by:
-
Change in color: A yellowing or browning of the solid or solution.
-
Change in physical state: Clumping or melting of the solid.
-
Insolubility: Previously soluble material failing to dissolve completely.
-
Unexpected analytical results: Appearance of new peaks in HPLC or other analytical methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | Prepare a fresh stock solution of this compound. Verify the purity of the solid material using an appropriate analytical method (e.g., HPLC, NMR). |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound immediately before use. If possible, perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can help in understanding the degradation pathway. Adjust storage and handling procedures to minimize the formation of these impurities. |
| Solid this compound appears discolored or clumpy | Exposure to moisture, heat, or light. | Discard the degraded material. Review storage procedures to ensure the compound is protected from environmental factors. |
Illustrative Stability Data
The following tables provide hypothetical data to illustrate the potential impact of various storage conditions on the stability of a compound with a similar structure to this compound. This is not actual data for this compound and should be used for illustrative purposes only.
Table 1: Effect of Temperature on Solid this compound Stability (Hypothetical Data)
| Storage Temperature | % Purity after 3 months | % Purity after 6 months | % Purity after 12 months |
| -20°C | 99.8% | 99.6% | 99.2% |
| 4°C | 99.5% | 99.0% | 98.0% |
| 25°C (Room Temp) | 97.2% | 94.5% | 88.1% |
| 40°C | 92.1% | 85.3% | 72.4% |
Table 2: Effect of Humidity on Solid this compound Stability at 25°C (Hypothetical Data)
| Relative Humidity | % Purity after 3 months | % Purity after 6 months |
| <10% | 99.1% | 98.2% |
| 40% | 97.2% | 94.5% |
| 75% | 93.5% | 87.9% |
Table 3: Effect of pH on this compound Solution Stability at 4°C (Hypothetical Data)
| pH of Solution | % Purity after 24 hours | % Purity after 72 hours |
| 3 | 98.5% | 95.8% |
| 5 | 99.2% | 97.9% |
| 7 | 99.8% | 99.5% |
| 9 | 98.9% | 96.5% |
Potential Degradation Pathways
The primary degradation pathways for this compound are inferred to be hydrolysis and oxidation.
Caption: Inferred hydrolysis pathway of this compound.
Caption: Inferred oxidation pathway of this compound.
Experimental Protocol: User-Initiated Stability Study
This protocol outlines a general procedure for conducting a stability study on this compound.
1. Objective: To determine the stability of this compound under various storage conditions (e.g., temperature, humidity, light) over a defined period.
2. Materials:
-
This compound (solid)
-
Solvents for preparing solutions (e.g., water, buffer of desired pH)
-
Vials (clear and amber glass)
-
Controlled environment chambers or incubators
-
Desiccator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
pH meter
3. Experimental Workflow:
Technical Support Center: Deconvolution of Mass Spectrometry Data for Pyruvamide
Disclaimer: This guide provides a general framework for the deconvolution of mass spectrometry data for the small molecule Pyruvamide. The protocols and troubleshooting advice are based on established principles of mass spectrometry for small organic molecules. Researchers should adapt these guidelines based on their specific instrumentation, experimental conditions, and the unique chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
This compound, also known as 2-oxopropanamide, is a small organic molecule with the chemical formula C3H5NO2.[1][2][3] Its monoisotopic mass is approximately 87.032 Da.[1][2]
Q2: Why is deconvolution necessary for this compound mass spectrometry data?
Deconvolution is the process of converting the measured mass-to-charge (m/z) spectrum into a true mass spectrum. This is crucial for several reasons:
-
Adduct Formation: In electrospray ionization (ESI), this compound can form adducts with various ions present in the mobile phase, such as protons ([M+H]+), sodium ([M+Na]+), and potassium ([M+K]+).[2][4][5][6][7] Deconvolution helps to identify the neutral mass of this compound from these different adduct peaks.
-
Isotopic Distribution: Deconvolution algorithms can resolve the isotopic peaks of this compound, allowing for a more accurate determination of its monoisotopic mass.
-
Data Simplification: The process simplifies complex spectra, making it easier to identify the target molecule and any potential impurities or metabolites.
Q3: What are the common adducts of this compound observed in ESI-MS?
Based on its chemical structure and common ESI conditions, this compound is likely to form the adducts listed in the table below.
Data Presentation: Common this compound Adducts
| Adduct Ion | Charge (z) | Mass Difference (Da) | Expected m/z for this compound (Monoisotopic Mass ≈ 87.032 Da) |
| [M+H]+ | +1 | +1.007 | 88.039 |
| [M+Na]+ | +1 | +22.989 | 110.021 |
| [M+K]+ | +1 | +38.963 | 125.995 |
| [M+NH4]+ | +1 | +18.034 | 105.066 |
| [M-H]- | -1 | -1.007 | 86.025 |
| [M+Cl]- | -1 | +34.969 | 121.901 |
| [M+HCOO]- | -1 | +44.998 | 132.030 |
Note: The expected m/z values are calculated based on the monoisotopic mass of this compound (C3H5NO2). These values may vary slightly depending on the specific isotopic composition.[2]
Troubleshooting Guides
Issue 1: I am not seeing any peaks for this compound.
-
Possible Cause: Instrument malfunction, improper sample preparation, or incorrect instrument settings.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all connections in the LC-MS system are secure and there are no gas leaks.[8]
-
Verify Sample Preparation: Confirm that the sample concentration is appropriate and that this compound is soluble in the chosen solvent.[9][10]
-
Inspect the Ion Source: Check the stability of the electrospray. An inconsistent or absent spray can be caused by a clog.[11]
-
Review Instrument Method: Verify that the mass spectrometer is set to scan the correct m/z range for this compound and its expected adducts.
-
Detector Check: Ensure the detector is functioning correctly and the flame is lit (for certain detector types).[8]
-
Issue 2: My this compound peak is broad, split, or tailing.
-
Possible Cause: Chromatographic issues, column contamination, or inappropriate ionization conditions.
-
Troubleshooting Steps:
-
Column Maintenance: Ensure the column is not contaminated and is performing efficiently.[9][12]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate to improve peak shape.
-
Check Injection Volume and Matrix: High injection volumes or an incompatible sample matrix can lead to poor peak shape.[10]
-
Adjust Ionization Conditions: Optimize ion source parameters such as gas flows and temperatures.[9]
-
Issue 3: The deconvolution software fails to identify the correct mass for this compound.
-
Possible Cause: Poor signal-to-noise ratio, incorrect deconvolution parameters, or complex spectra with overlapping peaks.
-
Troubleshooting Steps:
-
Improve Signal-to-Noise: Increase sample concentration or optimize instrument parameters to enhance the signal intensity of this compound.
-
Adjust Deconvolution Settings: Modify the deconvolution algorithm's parameters, such as the expected mass range and charge state range.
-
Manual Spectrum Extraction: Manually select the spectrum corresponding to the chromatographic peak of this compound and then perform deconvolution.[13]
-
Background Subtraction: Ensure that background ions are properly subtracted from the spectrum before deconvolution.
-
Experimental Protocols
Protocol: LC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- Accurately weigh a known amount of this compound standard.
- Dissolve the standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by serially diluting the stock solution.
- For experimental samples, perform a suitable extraction method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.[14]
- The final sample should be dissolved in a solvent compatible with the mobile phase.
2. LC-MS System Configuration:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column is a common choice for small polar molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
3. LC-MS Method Parameters:
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 1 - 10 µL.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
- Ionization Mode: ESI positive and/or negative ion mode.
- Scan Range: m/z 50 - 500.
- Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity of this compound.
4. Data Acquisition and Processing:
- Acquire data over the entire LC run.
- Use the instrument's software to identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum for the this compound peak.
- Perform deconvolution on the extracted spectrum to determine the neutral mass.
Visualizations
Caption: Workflow for Deconvolution of Mass Spectrometry Data.
Caption: Common Adduct Formation of this compound in ESI-MS.
References
- 1. This compound | C3H5NO2 | CID 79088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C3H5NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 631-66-3 [m.chemicalbook.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. tecan.com [tecan.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. zefsci.com [zefsci.com]
- 13. youtube.com [youtube.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Validation & Comparative
Pyruvamide vs. Pyruvate: A Comparative Guide for Cellular Metabolism Studies
A head-to-head analysis of pyruvate (B1213749) and its amide analog for researchers in metabolic studies and drug development.
In the intricate landscape of cellular metabolism, pyruvate stands as a critical hub, linking glycolysis to the Krebs cycle and serving as a key substrate for numerous biosynthetic pathways.[1] Researchers frequently utilize pyruvate in a variety of experimental settings to probe metabolic function. Pyruvamide, the amide analog of pyruvate, has emerged as a potential tool in these studies, offering distinct chemical properties that may provide advantages in specific applications. However, a direct comparative analysis of these two molecules in cellular metabolism research is notably limited in existing literature. This guide aims to provide a comprehensive comparison of this compound and pyruvate, drawing upon the established characteristics of pyruvate and the inferred properties of this compound based on studies of similar chemical analogs. We will delve into their respective roles in metabolic pathways, cell permeability, and potential effects on cellular signaling, supplemented with detailed experimental protocols and visualizations to aid researchers in designing and interpreting their studies.
At a Glance: Pyruvate vs. This compound
| Feature | Pyruvate | This compound |
| Chemical Structure | CH₃COCOO⁻ | CH₃COCONH₂ |
| Molecular Weight | 87.05 g/mol [2] | 87.08 g/mol [3] |
| Key Metabolic Role | Central intermediate in glycolysis and the Krebs cycle.[1] | Potential as a pyruvate analog, competitive inhibitor, or prodrug. |
| Cellular Uptake | Primarily via monocarboxylate transporters (MCTs).[4] | Hypothesized to involve passive diffusion and potentially transporters.[5][6] |
| Primary Metabolic Fates | Conversion to acetyl-CoA, lactate (B86563), alanine (B10760859), or oxaloacetate.[7] | Hypothesized to be hydrolyzed to pyruvate or interact directly with enzymes. |
Delving Deeper: A Comparative Analysis
Physicochemical Properties
Pyruvate, the conjugate base of pyruvic acid, is a simple alpha-keto acid.[2] In contrast, this compound is its amide counterpart, where the carboxylic acid group is replaced by an amide group.[3] This seemingly small chemical modification can have significant implications for the molecule's behavior in a biological system. The amide group is generally less acidic than a carboxylic acid and can participate in different types of hydrogen bonding. These differences are expected to influence their solubility, stability, and interactions with cellular components.
Cell Permeability and Uptake
The entry of pyruvate into cells is a well-characterized process, primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs).[4] The expression and activity of these transporters can vary significantly between cell types and under different physiological conditions.
The cellular uptake of this compound is less understood. As a small, uncharged molecule, it is plausible that this compound can cross the cell membrane via passive diffusion. Additionally, some small amides are known to be substrates for certain transporters, suggesting that carrier-mediated transport could also play a role.[5][6] The difference in uptake mechanisms could lead to varied intracellular concentrations and subsequent metabolic effects when cells are treated with equimolar amounts of pyruvate and this compound.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key experiments that can be used to directly compare the cellular effects of pyruvate and this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effects of pyruvate and this compound on a given cell line.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of pyruvate and this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Intracellular Metabolite Extraction and Analysis
Objective: To measure the intracellular concentrations of pyruvate and other key metabolites after treatment with pyruvate or this compound.
Methodology (LC-MS/MS):
-
Cell Culture and Treatment: Grow cells in 6-well plates to ~80% confluency. Treat with pyruvate or this compound at the desired concentration and time points.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for calibration.
-
Real-Time Metabolic Analysis (Seahorse XF Analyzer)
Objective: To assess the effects of pyruvate and this compound on mitochondrial respiration and glycolysis in real-time.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Treatment: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, as required by the specific assay. Load pyruvate and this compound into the injector ports of the sensor cartridge.
-
Assay Protocol: Run a mitochondrial stress test or a glycolysis stress test according to the manufacturer's instructions. The instrument will measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the OCR and ECAR profiles to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
Visualizing the Metabolic Landscape
To better understand the potential metabolic fates and signaling implications of pyruvate and this compound, the following diagrams were generated using Graphviz.
Caption: Potential metabolic fates of pyruvate and this compound.
This diagram illustrates the central role of pyruvate in cellular metabolism, highlighting its conversion into lactate and alanine in the cytosol, and its entry into the mitochondrion to fuel the Krebs cycle. It also depicts the hypothesized conversion of this compound to pyruvate.
Caption: Experimental workflow for comparing pyruvate and this compound.
This workflow outlines a logical sequence of experiments to compare the effects of pyruvate and this compound on cellular function, starting from cell treatment to various downstream analyses.
Signaling Pathways: A Putative Connection
While direct evidence of this compound's impact on signaling is absent, we can infer potential interactions based on pyruvate's known roles. Pyruvate metabolism is intricately linked to cellular signaling pathways that sense and respond to the cell's energetic and redox state. For instance, the levels of Krebs cycle intermediates, which are influenced by pyruvate influx, can allosterically regulate enzymes involved in signaling.
Caption: Putative influence on cellular signaling pathways.
This diagram speculates on how this compound, potentially by influencing mitochondrial metabolism similarly to pyruvate, could impact downstream signaling cascades and cellular responses. The dashed line indicates a hypothesized link that requires experimental validation.
Conclusion and Future Directions
The comparison between this compound and pyruvate in cellular metabolism studies presents an intriguing area for future research. While pyruvate's role is well-established, this compound offers the potential for novel experimental approaches due to its distinct chemical properties. The lack of direct comparative data underscores the need for foundational studies to characterize this compound's cell permeability, metabolic fate, and enzymatic interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to systematically investigate the utility of this compound as a tool to unravel the complexities of cellular metabolism. Such studies will be crucial in determining whether this compound can serve as a valuable alternative or complementary tool to pyruvate in the quest to understand and manipulate metabolic pathways in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyruvate | C3H3O3- | CID 107735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C3H5NO2 | CID 79088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enigmatic Mechanism of Pyruvamide: A Search for Validation Reveals Scientific Obscurity
Despite a thorough investigation into the scientific and medical literature, a validated mechanism of action for Pyruvamide as a therapeutic agent remains elusive. Efforts to construct a comparative guide detailing its molecular pathways against alternative treatments were consistently hampered by a significant lack of available data. This report summarizes the extensive search for evidence and clarifies the current state of knowledge surrounding this compound, distinguishing it from its well-studied metabolic counterpart, pyruvate (B1213749).
Initial research objectives aimed to provide a comprehensive comparison of this compound's mechanism of action for researchers, scientists, and drug development professionals. The goal was to present quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways. However, exhaustive searches have failed to identify any established therapeutic use or a scientifically validated mechanism of action for this compound in recent scientific literature.
The term "this compound" (C3H5NO2) appears in chemical databases, and a singular, dated study from 1948 investigated its metabolic fate. Beyond this, the contemporary scientific landscape is barren of research into its potential biological effects or therapeutic applications.
In contrast, the closely related molecule, pyruvic acid (pyruvate) , is a key player in cellular metabolism and has been the subject of extensive research. Pyruvate is central to energy production pathways, and its dysregulation is implicated in various metabolic disorders and cancer. The potential therapeutic applications of pyruvate are being actively explored in these areas. However, it is crucial to emphasize that this compound and pyruvate are distinct chemical entities, and the extensive data available for pyruvate cannot be extrapolated to this compound.
The absence of foundational data on this compound's biological activity makes it impossible to fulfill the core requirements of a comparative guide. Key elements that could not be developed include:
-
Data Presentation: No quantitative data from experimental studies on this compound's effects could be located to populate comparative tables.
-
Experimental Protocols: Without published studies on its mechanism, there are no experimental methodologies to detail.
-
Signaling Pathway Visualization: The lack of a known mechanism of action precludes the creation of any signaling pathway diagrams.
The initial aim of creating a detailed comparison guide for this compound's mechanism of action cannot be achieved due to a profound lack of scientific evidence. The scientific community has not, according to currently available information, established a therapeutic role or elucidated a mechanism of action for this compound. Future research would first need to identify a consistent biological effect of this compound before any mechanistic studies could be undertaken and validated. For researchers in drug development, it is important to note the distinction between this compound and the metabolically active pyruvate to avoid any confusion in future investigations.
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazinamide
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pyrazinamide (B1679903), a first-line antituberculosis drug, is paramount for therapeutic drug monitoring and pharmacokinetic studies.[1] The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation.[1] This guide provides a comparative overview of two widely used analytical methods for pyrazinamide determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The cross-validation of analytical methods is a crucial process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments. It is essential for data integrity, regulatory compliance, and successful method transfer, verifying that a method is robust and reproducible under varying conditions.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of LC-MS/MS and HPLC-UV methods for the quantification of pyrazinamide. This data is collated from published validation studies to provide a comparative perspective.
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range (µg/mL) | 0.250 - 40.0[1] | 1.74 (LOQ) and higher |
| Accuracy (% Recovery or % Bias) | -11.13 to 13.49[1] | 92.44 - 108.80 (Inter-day)[1] |
| Precision (% RSD) | < 8.80[1] | 1.17 - 3.66 (Inter-day)[1] |
| Selectivity | High | Moderate to High |
| Sensitivity | High | Moderate |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. Below are representative protocols for LC-MS/MS and HPLC-UV methods for pyrazinamide quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of pyrazinamide in complex biological matrices.[1]
1. Sample Preparation:
-
A common technique for plasma samples is protein precipitation.
-
To a small volume of plasma (e.g., 50 µL), add a larger volume of a precipitating agent like acetonitrile (B52724) (e.g., 150 µL) that contains a deuterated internal standard such as Pyrazinamide-d3.[1]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
The resulting supernatant is then transferred for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is maintained between 0.2 and 0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transitions of pyrazinamide and its internal standard.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
The HPLC-UV method provides a robust and more accessible alternative for pyrazinamide quantification.[1]
1. Sample Preparation:
-
For plasma samples, deproteinization is a necessary step. This can be achieved by adding an acid, such as perchloric acid, to the sample.[1]
-
After the addition of the acid, the sample is vortexed and then centrifuged to remove the precipitated proteins.
-
The clear supernatant is collected and can be directly injected or further diluted if necessary.
2. High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: An isocratic mobile phase, often consisting of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol, is used. The pH of the buffer is optimized for the best separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is frequently used.
-
Injection Volume: Typically, a larger volume (e.g., 20-50 µL) compared to LC-MS/MS is injected.
3. UV Detection:
-
The eluent from the column is monitored by a UV detector at a wavelength where pyrazinamide shows significant absorbance, which is typically in the range of 268-270 nm.[1]
Comparison and Discussion
-
Sensitivity and Selectivity: LC-MS/MS is inherently more sensitive and selective than HPLC-UV.[2] The use of a mass spectrometer allows for the differentiation of compounds based on their mass-to-charge ratio, which is particularly advantageous in complex matrices where co-eluting interferences can be a problem for UV detection.[2][3]
-
Instrumentation and Cost: HPLC-UV systems are more common in laboratories due to their lower cost and simpler operation compared to LC-MS/MS systems.[2]
-
Method Development and Robustness: HPLC-UV methods are often considered more robust and easier to develop and transfer between laboratories. LC-MS/MS methods can be more susceptible to matrix effects, which may require more extensive sample preparation and method optimization.
-
Application: For therapeutic drug monitoring and pharmacokinetic studies requiring high sensitivity for low concentrations of pyrazinamide, LC-MS/MS is the preferred method. For routine quality control and analysis of formulations with higher concentrations of the drug, HPLC-UV is a reliable and cost-effective choice.
References
Efficacy of Pyruvate in Combination Therapy for Open-Angle Glaucoma Compared to Standard of Care
An Objective Comparison for Researchers and Drug Development Professionals
Introduction:
This guide provides a comparative analysis of a novel therapeutic approach for open-angle glaucoma involving the administration of pyruvate (B1213749) in combination with nicotinamide (B372718), evaluated against the current standard of care. While the initial compound of interest was Pyruvamide (2-oxopropanamide), a thorough review of the scientific literature reveals a lack of clinical efficacy data for this specific molecule. However, significant research has been conducted on the closely related compound, pyruvate, particularly in the context of neuroprotection in glaucoma. This document summarizes the findings from a key clinical trial and contextualizes them against established treatment protocols.
Overview of Investigated Compound and Standard of Care
Investigational Therapy: Oral administration of nicotinamide and pyruvate.
Mechanism of Action (Proposed): The combination of nicotinamide and pyruvate is hypothesized to enhance mitochondrial function and energy production within retinal ganglion cells. This is thought to provide neuroprotection and improve cellular resilience in the context of glaucoma, a disease characterized by progressive optic neuropathy.
Standard of Care for Moderate Open-Angle Glaucoma: The primary goal of standard glaucoma treatment is to lower intraocular pressure (IOP) to prevent further optic nerve damage and vision loss. First-line treatments typically include:
-
Topical intraocular pressure-lowering medications: Prostaglandin analogs, beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors are commonly prescribed.
-
Selective Laser Trabeculoplasty (SLT): A laser procedure that targets the trabecular meshwork to improve aqueous outflow and reduce IOP.
Quantitative Data Summary: Clinical Trial Findings
A phase 2, randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of combined nicotinamide and pyruvate in patients with treated open-angle glaucoma. The following table summarizes the key outcomes.
| Outcome Measure | Treatment Group (Nicotinamide + Pyruvate) | Placebo Group | P-value |
| Median Number of Improving Visual Field Test Locations | 15 (Interquartile Range: 6-25) | 7 (Interquartile Range: 6-11) | .005 |
| Rate of Change in Visual Field Pattern Standard Deviation (PSD) | Suggestive of improvement | Not specified | Not specified |
| Serious Adverse Events | None reported | None reported | N/A |
Data from the Phase 2 clinical trial of Nicotinamide and Pyruvate for Neuroenhancement in Open-Angle Glaucoma.[1][2]
Experimental Protocols
Phase 2 Clinical Trial of Nicotinamide and Pyruvate for Open-Angle Glaucoma
-
Study Design: A single-institution, randomized, double-blind, placebo-controlled phase 2 clinical trial.[1][2]
-
Participants: 42 patients with treated open-angle glaucoma and moderate visual field loss in at least one eye were enrolled, with 32 completing the study. The mean age of participants was 64.6 years.[1]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either a combination of nicotinamide and pyruvate or a placebo. The oral doses were escalated, with nicotinamide ranging from 1000 to 3000 mg and pyruvate from 1500 to 3000 mg.[1]
-
Primary Outcome: The primary outcome was the number of visual field test locations that showed improvement beyond normal variability in the designated study eye.[1]
-
Follow-up: The median follow-up duration for the trial was 2.2 months.[2]
Visualizations
Caption: Proposed signaling pathway for nicotinamide and pyruvate in glaucoma.
References
- 1. Nicotinamide and Pyruvate for Open Angle Glaucoma: A Randomized Clinical Study | Clinical Research Trial Listing ( Primary Open Angle Glaucoma ) ( NCT05695027 ) [trialx.com]
- 2. Nicotinamide and Pyruvate for Neuroenhancement in Open-Angle Glaucoma: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyruvamide Derivatives: A Structural-Activity Relationship Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyruvamide scaffold, a derivative of pyruvic acid, represents an intriguing yet relatively underexplored area in medicinal chemistry. While the broader class of α-ketoamides has garnered significant attention for its therapeutic potential, specific and comprehensive structural-activity relationship (SAR) studies on this compound derivatives remain limited. This guide aims to provide a comparative overview of the available SAR data for this compound and related α-ketoamide derivatives, offering insights into their potential as enzyme inhibitors and therapeutic agents.
Targeting the Proteasome: α-Ketoamides as Potent Inhibitors
The proteasome, a key player in cellular protein degradation, is a validated target for anticancer therapies. Peptide α-ketoamides have emerged as effective proteasome inhibitors, with the α-ketoamide moiety acting as a "warhead" that covalently interacts with the catalytic threonine residues in the proteasome's active sites.[1]
A study focused on pseudodi/tripeptides bearing a C-terminal α-ketoamide identified potent and selective inhibitors of the β5 subunit of the 20S proteasome. The SAR investigation revealed several key features:
-
P1 Position: The nature of the substituent at the P1 position (adjacent to the ketoamide) significantly influences potency and selectivity. A 1-naphthyl group at this position (compound 13c ) resulted in a highly potent inhibitor with an IC50 of 7 nM for the β5 subunit.[1]
-
Peptide Backbone: Modifications to the peptide backbone, including the use of non-natural amino acids, can modulate the binding affinity and pharmacokinetic properties of the inhibitors.
Table 1: SAR of α-Ketoamide-Based Proteasome Inhibitors [1]
| Compound | P1 Substituent | β5 IC50 (nM) | β1 IC50 (µM) | β2 IC50 (µM) |
| 1a | Phenyl | >100 | >100 | >100 |
| 13c | 1-Naphthyl | 7 | 60 | >100 |
Calpain Inhibition: Exploring the Role of Physicochemical Properties
Calpains are a family of calcium-dependent cysteine proteases involved in various physiological and pathological processes. A Quantitative Structure-Activity Relationship (QSAR) study on peptide α-ketoamides and α-ketohydroxamates as Calpain I inhibitors highlighted the importance of physicochemical properties in determining inhibitory activity.[2]
The study revealed that:
-
Lipophilicity (LogP): Increased lipophilicity was correlated with enhanced inhibitory activity, likely due to improved cell permeability.[2]
-
Electronic Properties (HOMO): A lower Highest Occupied Molecular Orbital (HOMO) energy was found to be favorable for activity, suggesting that electron-withdrawing groups on the inhibitor could enhance its interaction with the enzyme.[2]
-
Thermodynamic Properties (Heat of Formation): An increased heat of formation was also associated with better inhibitory potency.[2]
This QSAR model underscores the multifaceted nature of SAR, where not only structural features but also overall molecular properties play a crucial role.
Experimental Protocols
Proteasome Inhibition Assay[1]
A detailed protocol for assessing the inhibitory activity of compounds against the different catalytic subunits of the 20S proteasome is outlined below.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrates for each subunit:
-
β1 (Caspase-like): Z-LLE-AMC
-
β2 (Trypsin-like): Boc-LRR-AMC
-
β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Add 2 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 98 µL of the assay buffer containing the purified 20S proteasome (0.5 nM final concentration) and the specific fluorogenic substrate (100 µM final concentration).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)[1]
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cell lines.
Materials:
-
Human colorectal carcinoma cell line (HCT116)
-
DMEM medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incube for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability and determine the EC50 value.
Visualizing the SAR Workflow and Mechanisms
The following diagrams illustrate key concepts and workflows in the SAR study of this compound and related α-ketoamide derivatives.
Caption: A typical workflow for the structural-activity relationship (SAR) studies of α-ketoamide derivatives.
Caption: Mechanism of proteasome inhibition by α-ketoamide derivatives.
Conclusion and Future Directions
The exploration of this compound and related α-ketoamide derivatives as therapeutic agents is an active area of research. While the available data is still emerging, the existing SAR studies on α-ketoamide inhibitors of proteasome and calpain provide a solid foundation for future drug design efforts. The α-ketoamide moiety has proven to be a versatile warhead, and further exploration of substituents around this core, guided by computational modeling and robust biological evaluation, holds the promise of discovering novel and potent enzyme inhibitors. Future research should focus on expanding the diversity of this compound-based libraries and screening them against a wider range of biological targets to unlock their full therapeutic potential.
References
In Vitro and In Vivo Correlation of Pyruvamide Activity: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological activity of Pyruvamide (2-oxopropanamide). At present, there is no publicly accessible experimental data detailing its effects in either in vitro or in vivo models. This absence of foundational research precludes a comparative analysis of its performance against alternative compounds and the development of detailed experimental protocols and signaling pathway visualizations as requested.
Initial investigations into the activity of "this compound" were broadened to include its systematic chemical name, "2-oxopropanamide," to ensure a thorough search. However, these efforts primarily yielded chemical and structural database entries, confirming its existence and molecular properties, but offered no insight into its biological function.
Due to this lack of primary research data, it is not possible to construct the requested comparison guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the availability of peer-reviewed scientific studies.
Researchers, scientists, and drug development professionals interested in the potential activities of this compound would need to conduct foundational research to establish its basic biological profile. Such studies would typically begin with a series of in vitro assays to determine its effects on various cell lines and molecular targets. Positive results would then warrant further investigation in in vivo animal models to assess efficacy, pharmacokinetics, and safety.
Until such fundamental research is conducted and published, a meaningful comparison of this compound's activity with other compounds and a detailed analysis of its in vitro-in vivo correlation cannot be provided. The scientific community awaits initial studies to shed light on the potential therapeutic or biological relevance of this compound.
A Comparative Analysis of Synthetic Routes to Pyruvamide
For Researchers, Scientists, and Drug Development Professionals
Pyruvamide (2-oxopropanamide) is a simple amide derivative of pyruvic acid. Its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including roles as enzyme inhibitors and intermediates in the synthesis of more complex heterocyclic compounds. The efficient and scalable synthesis of this compound is therefore a critical consideration for research and development in these fields.
This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from common derivatives of pyruvic acid: Route 1 , the ammonolysis of ethyl pyruvate (B1213749), and Route 2 , the reaction of pyruvoyl chloride with ammonia (B1221849). The comparison focuses on reaction efficiency, starting materials, and procedural complexity, supported by experimental protocols derived from established chemical literature.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative and qualitative parameters for the two primary synthesis routes to this compound.
| Parameter | Route 1: From Ethyl Pyruvate | Route 2: From Pyruvoyl Chloride |
| Starting Material | Ethyl Pyruvate | Pyruvic Acid (to form Pyruvoyl Chloride) |
| Primary Reagent | Ammonia (typically aqueous or alcoholic solution) | α,α-Dichloromethyl methyl ether (for intermediate), Ammonia |
| Number of Steps | 1 | 2 |
| Intermediate | None | Pyruvoyl Chloride |
| Overall Yield | Not explicitly reported, but ammonolysis of esters can be high-yielding. | Estimated <50% (Step 1: 44-50%[1], Step 2 yield not reported but expected to be high) |
| Reaction Conditions | Typically requires elevated temperature or pressure. | Step 1: 50°C. Step 2: Vigorous, often requires cooling. |
| Key Advantages | Fewer synthetic steps; potentially milder overall process. | Utilizes a highly reactive intermediate, likely leading to a rapid and complete second step. |
| Key Disadvantages | Lower reactivity of the ester may require forcing conditions. | Two-step process; the intermediate (pyruvoyl chloride) is moisture-sensitive and requires careful handling. |
| Potential Impurities | Unreacted ethyl pyruvate, pyruvic acid (from hydrolysis). | Methyl formate, unreacted starting materials from Step 1; ammonium (B1175870) chloride from Step 2. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the key reactions discussed.
Route 1: Ammonolysis of Ethyl Pyruvate (Generalized Protocol)
While a specific literature procedure with yield data for the ammonolysis of ethyl pyruvate to this compound was not identified, a general protocol based on standard methods for the conversion of esters to primary amides is as follows:
Materials:
-
Ethyl pyruvate
-
Saturated solution of ammonia in an alcohol (e.g., methanol (B129727) or ethanol)
-
Pressure vessel (if heating above the solvent's boiling point)
Procedure:
-
Ethyl pyruvate is dissolved in a minimal amount of a suitable alcohol, such as ethanol.
-
The solution is cooled in an ice bath, and a saturated solution of ammonia in the same alcohol is added in excess.
-
The reaction mixture is sealed in a pressure vessel and stirred at room temperature or gently heated (e.g., 50-100°C) for several hours to overnight. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction vessel is cooled, and the solvent and excess ammonia are removed under reduced pressure (rotary evaporation).
-
The resulting crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or water).
Route 2: Synthesis via Pyruvoyl Chloride
This route involves two distinct steps: the preparation of the acid chloride intermediate, followed by its reaction with ammonia.
Step 1: Preparation of Pyruvoyl Chloride [1]
This protocol is adapted from Organic Syntheses, a reliable source for reproducible chemical preparations.
Materials:
-
Pyruvic acid
-
α,α-Dichloromethyl methyl ether
Procedure:
-
In a round-bottomed flask equipped with a stirrer and dropping funnel, pyruvic acid (0.40 mol) is stirred at room temperature.
-
α,α-Dichloromethyl methyl ether (0.40 mol) is added slowly over 30 minutes. The evolution of hydrogen chloride gas will be observed.
-
After the addition is complete, the solution is heated to 50°C in an oil bath for 30 minutes.
-
The product, pyruvoyl chloride, is then isolated by fractional distillation under reduced pressure. The fraction boiling at 43–45°C (120 mm Hg) is collected.
-
This procedure yields 44–50% of pyruvoyl chloride as a light yellow liquid.
Step 2: Ammonolysis of Pyruvoyl Chloride (Generalized Protocol)
The reaction of acyl chlorides with ammonia is typically rapid and exothermic.
Materials:
-
Pyruvoyl chloride
-
Concentrated aqueous ammonia
-
An inert solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Pyruvoyl chloride is dissolved in a dry, inert solvent and the solution is cooled in an ice-salt bath to approximately 0°C.
-
Concentrated aqueous ammonia is added dropwise with vigorous stirring, ensuring the temperature does not rise significantly. A white precipitate (a mixture of this compound and ammonium chloride) will form immediately.
-
After the addition is complete, the mixture is stirred for an additional 15-30 minutes at low temperature.
-
The solid product is collected by vacuum filtration and washed with cold water to remove the ammonium chloride.
-
The remaining solid, this compound, can be further purified by recrystallization.
Visualizations
The following diagrams illustrate the logical flow of the analysis, a typical experimental workflow, and a hypothetical biological pathway where a this compound derivative might be relevant.
Discussion and Conclusion
The choice between synthesizing this compound from ethyl pyruvate or pyruvoyl chloride depends on the specific requirements of the researcher, including scale, available equipment, and tolerance for handling hazardous reagents.
Route 2 (from Pyruvoyl Chloride) appears to be a more established, albeit two-step, process. The synthesis of the pyruvoyl chloride intermediate is well-documented with a moderate yield. Acid chlorides are highly reactive acylating agents, suggesting that the subsequent reaction with ammonia is likely to be fast and high-yielding, although it requires careful temperature control due to its exothermic nature. The primary drawbacks are the need to handle the moisture-sensitive and corrosive pyruvoyl chloride and the toxic reagent (α,α-dichloromethyl methyl ether) used in its preparation.
Route 1 (from Ethyl Pyruvate) offers the advantage of a one-step conversion from a stable, commercially available starting material. This route avoids the preparation and handling of a sensitive acid chloride. However, the lower electrophilicity of the ester carbonyl carbon compared to an acid chloride means that the reaction likely requires more forcing conditions, such as elevated temperature or pressure, to proceed at a reasonable rate. The lack of specific, high-yielding protocols in the literature suggests that this route may be less efficient or less commonly employed than the acid chloride method.
References
Benchmarking Metabolic Probes: A Comparative Guide for Cellular Bioenergetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular metabolism is fundamental to understanding health and disease. Metabolic probes are indispensable tools for dissecting the intricate network of biochemical reactions that sustain life. While a direct comparative analysis of a metabolic probe termed "Pyruvamide" is not feasible due to the absence of such a probe in publicly available scientific literature and commercial catalogs, this guide provides a comprehensive benchmark of established metabolic probes used to investigate key pathways involving pyruvate (B1213749), a central node in cellular metabolism.
This guide will objectively compare the performance of various metabolic probes for assessing glycolysis and mitochondrial function, supported by experimental data and detailed methodologies. We will explore fluorescent glucose analogs, genetically encoded biosensors, and extracellular flux analysis, offering insights into their respective strengths and limitations.
Comparison of Key Metabolic Probes
The selection of a metabolic probe is contingent on the specific biological question, the experimental model, and the desired spatial and temporal resolution. Below is a comparative summary of commonly used metabolic probes for interrogating cellular bioenergetics.
| Probe/Method | Principle | Primary Pathway Measured | Advantages | Limitations | Typical Application |
| 2-NBDG | Fluorescently labeled glucose analog | Glucose Uptake (proxy for glycolysis) | - Single-cell resolution via microscopy/flow cytometry- Commercially available | - Uptake may not perfectly correlate with glycolytic flux- Potential for transporter-independent uptake[1][2][3]- Signal can be pH-sensitive | High-throughput screening for changes in glucose uptake |
| Genetically Encoded Pyruvate Biosensors (e.g., Pyronic) | FRET-based sensor that changes conformation upon binding pyruvate | Intracellular Pyruvate Levels | - High specificity for pyruvate- Real-time monitoring in live cells[4][5]- Can be targeted to specific subcellular compartments[4][5] | - Requires genetic modification of cells- Signal is a concentration measurement, not direct flux- Calibration can be complex | Studying dynamic changes in pyruvate concentration in response to stimuli |
| Genetically Encoded Lactate (B86563) Biosensors (e.g., Laconic) | FRET-based sensor that changes conformation upon binding lactate | Intracellular Lactate Levels | - High specificity for lactate- Real-time monitoring in live cells- Reflects glycolytic end-product | - Requires genetic modification of cells- Lactate levels are influenced by both production and transport | Investigating lactate dynamics and the Warburg effect |
| Seahorse Extracellular Flux (XF) Analysis | Measures rate of change of oxygen (OCR) and pH (ECAR) in the medium | Oxidative Phosphorylation (OCR) & Glycolysis (ECAR) | - Real-time, kinetic measurements of metabolic rates- Non-invasive for the cells being measured- Allows for simultaneous measurement of glycolysis and respiration | - Measures the average response of a cell population- Indirect measurement of intracellular fluxes- Requires specialized instrumentation | Functional metabolic phenotyping of cell populations |
| ¹³C-Labeled Glucose Tracers | Stable isotope-labeled glucose is metabolized and tracked by mass spectrometry | Glycolysis, TCA Cycle, Pentose Phosphate Pathway | - Provides detailed pathway-specific flux information- Highly quantitative | - Requires mass spectrometry instrumentation- Complex data analysis- Lower temporal resolution than biosensors | Detailed metabolic flux analysis to map carbon fate |
Experimental Protocols
Measuring Glucose Uptake with 2-NBDG
Objective: To quantify the relative glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cultured cells of interest
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere overnight.
-
Wash the cells once with warm PBS.
-
Incubate the cells in glucose-free medium for 30-60 minutes to deplete intracellular glucose.
-
Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM.
-
Incubate the cells with 2-NBDG for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Analyze the cells using a fluorescence microscope (Excitation/Emission: ~465/540 nm) or a flow cytometer (e.g., FITC channel).
-
For competition experiments, pre-incubate cells with a high concentration of D-glucose (e.g., 10 mM) before adding 2-NBDG to confirm specific uptake.
Real-time Monitoring of Glycolysis and Oxidative Phosphorylation using Seahorse XF Analyzer
Objective: To simultaneously measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of cultured cells to determine their metabolic phenotype.
Materials:
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
-
Seahorse XF Analyzer
Procedure (Glycolysis Stress Test):
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium (lacking glucose and bicarbonate) and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the glycolysis stress test compounds:
-
Port A: Glucose (to measure glycolysis)
-
Port B: Oligomycin (to inhibit mitochondrial ATP production and force maximal glycolysis)
-
Port C: 2-Deoxyglucose (a competitive inhibitor of hexokinase to inhibit glycolysis)
-
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.
-
Run the assay protocol, which will sequentially inject the compounds and measure ECAR and OCR in real-time.
-
Analyze the data to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of metabolic pathways and the points of intervention for different probes, the following diagrams have been generated using Graphviz.
Caption: Central Carbon Metabolism and Probe Targets.
The above diagram illustrates the central pathways of glucose metabolism, highlighting glycolysis in the cytosol and the TCA cycle in the mitochondria. The points of measurement for 2-NBDG, the Pyronic pyruvate sensor, and the Laconic lactate sensor are indicated.
Caption: Seahorse Glycolysis Stress Test Workflow.
This workflow diagram outlines the sequential injections and corresponding measurements performed during a Seahorse XF Glycolysis Stress Test to determine key parameters of cellular glycolytic function.
Conclusion
While the specific metabolic probe "this compound" remains unidentified in the current scientific landscape, a robust toolkit of alternative probes and methods exists for the comprehensive analysis of cellular metabolism. The choice between fluorescent analogs, genetically encoded biosensors, and extracellular flux analysis depends on the specific research question, with each offering unique advantages in terms of resolution, throughput, and the type of data generated. By carefully selecting the appropriate tool and understanding its underlying principles and limitations, researchers can gain profound insights into the metabolic underpinnings of cellular function in both health and disease.
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. Lighting up Pyruvate Metabolism in Saccharomyces cerevisiae by a Genetically Encoded Fluorescent Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Biosensors for Neuronal Metabolism and the Challenges of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate-Glo™ Assay [worldwide.promega.com]
Safety Operating Guide
Proper Disposal of Pyruvamide: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For compounds like pyruvamide, where specific disposal protocols may not be readily available, a conservative approach based on general chemical waste guidelines and data from structurally similar compounds is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care, assuming it may possess hazardous properties. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, the hazard information for the related compound, pyruvic acid, should be considered as a precautionary measure.
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.
Hazard Profile of a Related Compound: Pyruvic Acid
To underscore the importance of cautious handling, the following table summarizes the hazard classifications for pyruvic acid, a closely related chemical. This information is derived from various Safety Data Sheets.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Flammable Liquids | Combustible liquid. |
Step-by-Step Disposal Protocol
This compound waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled waste container.
-
Use a container that is compatible with the chemical. Plastic is often a preferred material for chemical waste containers.
-
Do not mix this compound waste with other chemical waste streams to prevent unintended reactions. Keep solid and liquid waste in separate containers.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms. If the hazards are not fully known, at a minimum, use pictograms indicating potential health hazards.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be at or near the point of waste generation.
-
Ensure the SAA is a secure, well-ventilated location away from incompatible materials.
-
Secondary containment, such as a spill tray, should be used for liquid waste containers.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
Decontamination of Labware
Glassware and surfaces contaminated with this compound require thorough decontamination before they can be considered non-hazardous.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual compound. Collect this solvent rinse as hazardous waste.
-
Washing: Wash the labware with soap and water. The initial wash water should also be collected as potentially contaminated hazardous waste.
-
Final Rinse: Perform a final rinse with distilled water.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
